An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the aromatic compound 5-Bromo-2-methyl-3-nitroaniline....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the aromatic compound 5-Bromo-2-methyl-3-nitroaniline. It is a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical characteristics. This document includes a summary of its known quantitative data, detailed experimental protocols for the determination of key properties, and a proposed synthetic pathway. The guide also features a logical workflow for its synthesis, visualized using Graphviz to facilitate understanding of the process.
Introduction
5-Bromo-2-methyl-3-nitroaniline is a substituted aromatic amine containing bromo, methyl, and nitro functional groups. These substituents significantly influence its electronic properties, reactivity, and potential biological activity. A thorough understanding of its physicochemical properties is crucial for its application in chemical synthesis, materials science, and as a potential scaffold in medicinal chemistry. The nitro group, being a strong electron-withdrawing group, and the bromine atom, a halogen with specific electronic and steric effects, combined with the electron-donating methyl group and the amino group, create a unique chemical entity with potential for diverse applications.
Physicochemical Properties
A summary of the available and predicted physicochemical data for 5-Bromo-2-methyl-3-nitroaniline is presented in the tables below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be verified experimentally for critical applications.
A plausible synthetic route for 5-Bromo-2-methyl-3-nitroaniline involves the bromination of 2-methyl-3-nitroaniline. The directing effects of the amino and methyl groups (ortho-, para-directing) and the nitro group (meta-directing) on the aromatic ring will influence the regioselectivity of the bromination reaction.
Proposed Synthetic Pathway
The synthesis can be logically structured as a two-step process starting from a readily available precursor.
5-Bromo-2-methyl-3-nitroaniline IUPAC name and synonyms
An In-depth Technical Guide on 5-Bromo-2-methyl-3-nitroaniline For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-2-met...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on 5-Bromo-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-2-methyl-3-nitroaniline, including its nomenclature, synonyms, and key physicochemical properties.
Nomenclature
The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 5-bromo-2-methyl-3-nitroaniline .
Synonyms
This compound is also known by several other names and identifiers, which are crucial for comprehensive literature and database searches. These include:
5-bromo-2-methyl-3-nitrobenzenamine
2-Amino-4-bromo-6-nitrotoluene
5-Bromo-2-methyl-3-nitro-phenylamine
Benzenamine, 5-bromo-2-methyl-3-nitro-
CAS Number: 864550-40-3
EC Number: 832-643-5
Physicochemical Properties
A summary of the key quantitative data for 5-Bromo-2-methyl-3-nitroaniline is presented in the table below for easy reference and comparison.
Property
Value
Source
Molecular Formula
C7H7BrN2O2
PubChem
Molecular Weight
231.05 g/mol
PubChem
Boiling Point
348.0 ± 37.0 °C at 760 mmHg
Sigma-Aldrich
Physical Form
Solid
Sigma-Aldrich
Purity
97%
Sigma-Aldrich
Storage Temperature
4°C, protect from light
Sigma-Aldrich
Experimental Protocols and Signaling Pathways
Foundational
An In-depth Technical Guide to 2-Amino-4-bromo-6-nitrotoluene: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Amino-4-bromo-6-nitrotoluene, a key chemical intermediate with significant applications in medic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-bromo-6-nitrotoluene, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, synthetic protocols, and its role as a precursor in the development of targeted therapeutics.
Chemical Identity and Structure
2-Amino-4-bromo-6-nitrotoluene, also known by its IUPAC name 4-bromo-2-methyl-6-nitroaniline, is an aromatic organic compound. Its structure is characterized by a toluene backbone substituted with an amino group, a bromine atom, and a nitro group at positions 2, 4, and 6, respectively.
The molecular formula for this compound is C₇H₇BrN₂O₂. The presence of electron-withdrawing (nitro and bromo) and electron-donating (amino and methyl) groups on the benzene ring makes it a versatile building block in organic synthesis.
Molecular Structure:
Caption: Chemical structure of 2-Amino-4-bromo-6-nitrotoluene.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and identifying properties of 2-Amino-4-bromo-6-nitrotoluene is presented in the table below.
While a specific, detailed experimental protocol for the synthesis of 2-Amino-4-bromo-6-nitrotoluene was not found in peer-reviewed journals, a plausible synthetic route can be derived from patent literature and procedures for analogous compounds. The most common approach involves the bromination of a substituted nitrotoluene.
Proposed Synthesis of 2-Amino-4-bromo-6-nitrotoluene:
A potential synthesis pathway for 2-Amino-4-bromo-6-nitrotoluene is outlined below. This protocol is based on the bromination of 2-methyl-6-nitroaniline.
Caption: Proposed synthetic workflow for 2-Amino-4-bromo-6-nitrotoluene.
Detailed Methodology:
Dissolution: Dissolve 2-methyl-6-nitroaniline in a suitable solvent such as acetonitrile.
Bromination: To the solution, add N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out at an elevated temperature.
Reaction: Reflux the reaction mixture for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
Extraction and Washing: The residue is dissolved in an organic solvent like dichloromethane and washed sequentially with an aqueous solution of a weak base (e.g., sodium bicarbonate) and brine.
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated in vacuo.
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2-Amino-4-bromo-6-nitrotoluene.
Applications in Drug Development
2-Amino-4-bromo-6-nitrotoluene serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors and other targeted therapies.
Precursor for Casein Kinase 2 (CK2) Inhibitors
This compound is a key intermediate in the synthesis of inhibitors targeting Casein Kinase 2 (CK2). CK2 is a serine/threonine kinase that is often overexpressed in a variety of human cancers and is implicated in cell growth, proliferation, and survival.[3][4] Inhibition of CK2 is a promising strategy for cancer therapy. While specific IC₅₀ values for inhibitors directly synthesized from 2-Amino-4-bromo-6-nitrotoluene were not found in the searched literature, related polybrominated benzimidazoles and benzotriazoles have shown potent CK2 inhibition with IC₅₀ values in the nanomolar to low micromolar range.[5][6]
Caption: Role of 2-Amino-4-bromo-6-nitrotoluene in CK2 inhibitor synthesis.
Intermediate for Telmisartan-Glitazone Hybrid Analogs
2-Amino-4-bromo-6-nitrotoluene is also utilized in the synthesis of novel telmisartan-glitazone hybrid analogs. These hybrid molecules are designed to combine the therapeutic effects of an angiotensin II receptor blocker (telmisartan) and a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist (a glitazone) for the potential treatment of metabolic syndrome.
Involvement in Signaling Pathways
While 2-Amino-4-bromo-6-nitrotoluene itself is not known to directly participate in cellular signaling, its derivatives, particularly CK2 inhibitors, target a crucial node in multiple oncogenic signaling pathways.
The CK2 Signaling Network:
Protein kinase CK2 is a key regulator of numerous signaling pathways that are fundamental to cancer cell proliferation and survival.[3][7] It exerts its influence through the phosphorylation of a wide array of substrate proteins. Key pathways modulated by CK2 include:
PI3K/Akt/mTOR Pathway: CK2 can phosphorylate and activate Akt, a central kinase in this pro-survival pathway.[2][3]
NF-κB Pathway: CK2 can phosphorylate components of the NF-κB signaling cascade, leading to its activation and the transcription of genes involved in inflammation and cell survival.[1][3]
JAK/STAT Pathway: CK2 can phosphorylate and activate STAT proteins, which are transcription factors that regulate genes involved in cell growth and proliferation.[7]
Wnt/β-catenin Pathway: CK2 can phosphorylate β-catenin, leading to its stabilization and the activation of Wnt target genes that promote cell proliferation.[2]
The diagram below illustrates the central role of CK2 in these oncogenic signaling cascades.
Caption: CK2's central role in oncogenic signaling pathways.
Conclusion
2-Amino-4-bromo-6-nitrotoluene is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules. Its utility is particularly evident in the field of drug discovery, where it serves as a key precursor for the development of targeted therapeutics such as CK2 inhibitors. A thorough understanding of its chemical properties, synthesis, and applications is essential for researchers and scientists working in medicinal chemistry and drug development. Further research into novel applications of this compound and the biological activities of its derivatives is warranted.
Spectroscopic Profile of 5-Bromo-2-methyl-3-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-methyl-3-nitroaniline (CAS No: 864550-40-3). Due...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-2-methyl-3-nitroaniline (CAS No: 864550-40-3). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein serves as a valuable resource for substance identification, characterization, and quality control in research and development settings.
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-2-methyl-3-nitroaniline. These predictions are derived from the known spectral characteristics of analogous compounds, including various bromo-, methyl-, and nitro-substituted anilines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.5
d
1H
Ar-H
~7.3
d
1H
Ar-H
~4.0 (broad s)
s
2H
-NH₂
~2.2
s
3H
-CH₃
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~148
C-NH₂
~145
C-NO₂
~135
C-Br
~130
Ar-C
~125
Ar-C
~120
C-CH₃
~18
-CH₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid, KBr Pellet or ATR)
Wavenumber (cm⁻¹)
Intensity
Assignment
3450 - 3300
Medium-Strong
N-H stretch (asymmetric and symmetric)
3100 - 3000
Medium
C-H stretch (aromatic)
1620 - 1580
Strong
N-H bend (scissoring)
1550 - 1490
Strong
N-O stretch (asymmetric, NO₂)
1360 - 1320
Strong
N-O stretch (symmetric, NO₂)
~850
Strong
C-H bend (out-of-plane, aromatic)
~600
Medium
C-Br stretch
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
m/z
Relative Intensity
Assignment
231/233
High
[M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
214/216
Medium
[M-OH]⁺
185/187
Medium
[M-NO₂]⁺
106
Medium
[M-Br-NO₂]⁺
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-methyl-3-nitroaniline is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used for data acquisition.
Data Acquisition:
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS at 0.00 ppm.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS). For direct insertion, a small amount of the solid is placed in a capillary tube and heated to induce vaporization.
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The presence of bromine is readily identified by the characteristic M+ and M+2 isotopic pattern with approximately equal intensities.[3][4]
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques.
LACK OF DATA: A Technical Guide to Determining the Solubility Profile of 5-Bromo-2-methyl-3-nitroaniline in Organic Solvents
Foreword for Researchers, Scientists, and Drug Development Professionals The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical parameter in drug devel...
Author: BenchChem Technical Support Team. Date: December 2025
Foreword for Researchers, Scientists, and Drug Development Professionals
The solubility of an active pharmaceutical ingredient (API) or a key intermediate in various organic solvents is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification strategies such as recrystallization, and the formulation of final dosage forms. This technical guide addresses the solubility profile of 5-Bromo-2-methyl-3-nitroaniline.
A thorough search of publicly available scientific literature and chemical databases reveals a significant gap in quantitative solubility data for 5-Bromo-2-methyl-3-nitroaniline in common organic solvents. While physicochemical properties are documented, specific solubility values (e.g., in g/100 mL or mol/L) at different temperatures have not been published.
Therefore, this document serves as an in-depth guide for researchers to experimentally determine the solubility profile of 5-Bromo-2-methyl-3-nitroaniline. It provides detailed experimental protocols, templates for data presentation, and visualizations to aid in the systematic evaluation of its solubility.
Physicochemical Properties of 5-Bromo-2-methyl-3-nitroaniline
A foundational understanding of the compound's properties is essential for anticipating its solubility behavior.
The presence of a polar amino (-NH₂) and nitro (-NO₂) group, combined with a nonpolar aromatic ring and a methyl group, suggests that the solubility of 5-Bromo-2-methyl-3-nitroaniline will be highly dependent on the polarity of the solvent. The fundamental principle of "like dissolves like" will be a guiding concept in solvent selection. Aromatic amines are generally basic and can exhibit increased solubility in acidic solutions.[2][3][4]
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7]
Materials and Equipment
5-Bromo-2-methyl-3-nitroaniline (high purity)
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade
Thermostatic shaker bath or incubator
Calibrated analytical balance
Vials with screw caps
Syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
Preparation of Saturated Solutions:
Add an excess amount of 5-Bromo-2-methyl-3-nitroaniline to a series of vials, ensuring a solid phase remains at equilibrium.
Pipette a known volume of a specific organic solvent into each vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[6]
Sample Collection and Preparation:
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a sample from the supernatant using a syringe.
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
Quantification:
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 5-Bromo-2-methyl-3-nitroaniline.
A calibration curve should be prepared using standard solutions of known concentrations.
Data Calculation:
Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Data Presentation
The determined solubility data should be organized into a clear and concise table to facilitate comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Profile of 5-Bromo-2-methyl-3-nitroaniline
Solvent
Temperature (°C)
Solubility ( g/100 mL)
Solubility (mol/L)
Methanol
25
[Experimental Value]
[Calculated Value]
Ethanol
25
[Experimental Value]
[Calculated Value]
Acetone
25
[Experimental Value]
[Calculated Value]
Ethyl Acetate
25
[Experimental Value]
[Calculated Value]
Toluene
25
[Experimental Value]
[Calculated Value]
Hexane
25
[Experimental Value]
[Calculated Value]
Methanol
37
[Experimental Value]
[Calculated Value]
Ethanol
37
[Experimental Value]
[Calculated Value]
Acetone
37
[Experimental Value]
[Calculated Value]
Ethyl Acetate
37
[Experimental Value]
[Calculated Value]
Toluene
37
[Experimental Value]
[Calculated Value]
Hexane
37
[Experimental Value]
[Calculated Value]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.
Caption: Experimental Workflow for Isothermal Equilibrium Solubility Determination.
Logical Relationship of Solubility
The solubility of 5-Bromo-2-methyl-3-nitroaniline is governed by the interplay of its molecular structure and the properties of the solvent. This relationship can be visualized as follows:
5-Bromo-2-methyl-3-nitroaniline material safety data sheet (MSDS) information
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 5-Bromo-2-methyl-3-nitroaniline This technical guide provides a comprehensive overview of the material safety data for 5-Bromo-2-methyl-3-nitroanil...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 5-Bromo-2-methyl-3-nitroaniline
This technical guide provides a comprehensive overview of the material safety data for 5-Bromo-2-methyl-3-nitroaniline, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.
Chemical Identification
This section provides the fundamental identification details for 5-Bromo-2-methyl-3-nitroaniline.
The following table summarizes the available physical and chemical property data for 5-Bromo-2-methyl-3-nitroaniline. It should be noted that much of this data is computed and has not been experimentally verified.
Property
Value
Source
Physical Form
Solid
Sigma-Aldrich
Boiling Point
348.0 ± 37.0 °C at 760 mmHg
Sigma-Aldrich
Topological Polar Surface Area (TPSA)
69.16 Ų
ChemScene
logP (Octanol-Water Partition Coefficient)
2.24792
ChemScene
Hydrogen Bond Donors
1
ChemScene
Hydrogen Bond Acceptors
3
ChemScene
Rotatable Bonds
1
ChemScene
Hazard Identification and Classification
5-Bromo-2-methyl-3-nitroaniline is classified as a hazardous substance. The GHS classification and associated hazard statements are outlined below.
Hazard Class
Category
Acute Toxicity, Oral
Category 4
Acute Toxicity, Dermal
Category 4
Skin Corrosion/Irritation
Category 2
Serious Eye Damage/Eye Irritation
Category 2A
Acute Toxicity, Inhalation
Category 4
Specific target organ toxicity, single exposure; Respiratory tract irritation
P270: Do not eat, drink or smoke when using this product.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
P302+P352: IF ON SKIN: Wash with plenty of water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330: Rinse mouth.
P362+P364: Take off contaminated clothing and wash it before reuse.
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Physical-Chemical Properties
Property
OECD Test Guideline
Brief Description
Melting Point/Melting Range
OECD 102
This guideline describes methods for determining the melting temperature of a substance, including the capillary method, hot stage, and differential scanning calorimetry.
Boiling Point
OECD 103
This guideline outlines methods for determining the boiling point of a substance, such as the ebulliometer method and the dynamic method.
Water Solubility
OECD 105
This guideline details the column elution method and the flask method for determining the solubility of a substance in water.
Vapour Pressure
OECD 104
This guideline describes the dynamic method, the static method, and the effusion method for determining the vapor pressure of a substance.
Partition Coefficient (n-octanol/water)
OECD 107/117
These guidelines describe the shake-flask method (107) and HPLC method (117) for determining the n-octanol/water partition coefficient (LogP).
Toxicological Properties
Property
OECD Test Guideline
Brief Description
Acute Oral Toxicity
OECD 420, 423, 425
These guidelines provide different methods to assess acute oral toxicity, including the Fixed Dose Procedure (420), the Acute Toxic Class Method (423), and the Up-and-Down Procedure (425).
Acute Dermal Toxicity
OECD 402
This guideline describes a procedure for assessing the acute toxic effects of a substance applied to the skin.
Acute Inhalation Toxicity
OECD 403
This guideline outlines a method for assessing the acute toxicity of a substance when administered by inhalation.
Skin Irritation/Corrosion
OECD 439 (In vitro) / OECD 404 (In vivo)
These guidelines describe methods to assess the potential of a substance to cause skin irritation or corrosion, using either in vitro reconstituted human epidermis models or in vivo animal testing.
Eye Irritation/Corrosion
OECD 492 (In vitro) / OECD 405 (In vivo)
These guidelines describe methods to assess the potential of a substance to cause serious eye damage or irritation, using in vitro reconstructed human cornea-like epithelium models or in vivo animal testing.
Visualized Logical Relationships
The following diagrams illustrate the logical flow of hazard identification and response procedures for 5-Bromo-2-methyl-3-nitroaniline based on the available safety data.
An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitroaniline: Theoretical and Computed Properties
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methyl-3-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methyl-3-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methyl group, and a nitro group on an aniline backbone, suggests a range of chemical properties and biological activities worth exploring. The electron-withdrawing nature of the nitro group and the halogen, combined with the electron-donating effect of the methyl and amino groups, creates a unique electronic environment that influences its reactivity and potential as a scaffold in drug design. Nitroaromatic compounds are known for their diverse biological activities, including antimicrobial and anticancer properties, often mediated through bioreductive activation.[1][2] This guide provides a comprehensive overview of the theoretical and computed properties of 5-Bromo-2-methyl-3-nitroaniline, alongside plausible synthetic strategies and potential biological significance based on related structures.
Molecular Properties and Structure
The fundamental properties of 5-Bromo-2-methyl-3-nitroaniline are summarized below. These values are primarily sourced from computational predictions and established chemical databases.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity.[6] For substituted nitroanilines, the HOMO is typically localized on the electron-rich aniline ring, while the LUMO is concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer, a property relevant to nonlinear optics and biological activity.[7]
Based on related compounds, the HOMO-LUMO gap of 5-Bromo-2-methyl-3-nitroaniline is expected to be influenced by the interplay of its substituents. The electron-donating amino and methyl groups will raise the HOMO energy, while the electron-withdrawing nitro and bromo groups will lower the LUMO energy, likely resulting in a relatively small energy gap and, consequently, higher reactivity.[8]
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface.[5][9][10] For 5-Bromo-2-methyl-3-nitroaniline, the MEP would likely show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating a propensity for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring would display intermediate potential, with variations influenced by the attached functional groups.
Caption: Conceptual MEP diagram for 5-Bromo-2-methyl-3-nitroaniline.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-methyl-3-nitroaniline is not published, a plausible synthetic route can be devised based on standard organic chemistry reactions, particularly the nitration of a substituted aniline.
Proposed Synthesis Workflow
The synthesis would likely involve the nitration of 4-Bromo-2-methylaniline. The directing effects of the substituents on the aromatic ring will be crucial for the regioselectivity of the nitration. The amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The bromine atom is also an ortho, para-director but is deactivating. To control the position of nitration and prevent unwanted side reactions, the highly activating amino group would likely need to be protected, for example, by acetylation to form an amide.
Caption: Proposed synthetic workflow for 5-Bromo-2-methyl-3-nitroaniline.
General Experimental Protocol for Nitration of a Protected Aniline
Protection of the Amino Group:
Dissolve 4-Bromo-2-methylaniline in a suitable solvent (e.g., acetic anhydride or dichloromethane).
Add a protecting agent such as acetic anhydride, with or without a catalyst like a catalytic amount of sulfuric acid.
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Isolate the protected product (4-Bromo-2-methylacetanilide) by precipitation in water and filtration.
Nitration:
Dissolve the protected aniline in a minimal amount of concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the low temperature.
Stir the reaction for a specified time until completion (monitored by TLC).
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
Filter, wash with cold water, and dry the crude product.
Deprotection:
Reflux the nitrated intermediate in an acidic or basic aqueous solution (e.g., aqueous HCl or NaOH) to hydrolyze the protecting group.
Monitor the reaction by TLC.
After completion, neutralize the reaction mixture and extract the product with an organic solvent.
Dry the organic layer, evaporate the solvent, and purify the final product, 5-Bromo-2-methyl-3-nitroaniline, by a suitable method such as recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
While no specific biological studies on 5-Bromo-2-methyl-3-nitroaniline have been reported, the presence of the nitroaniline moiety suggests potential for anticancer and antimicrobial activities.
Anticancer Potential
N-substituted nitroaniline derivatives have shown significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action for many nitroaromatic compounds involves bioreductive activation by nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. This reduction leads to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular components, leading to cell death.[1] The substitution pattern on the aniline ring is known to significantly influence the anticancer potency.[11]
Antimicrobial Potential
Nitroaromatic compounds have a long history of use as antimicrobial agents.[2] The mechanism of their antimicrobial action is also believed to involve the reduction of the nitro group to toxic intermediates within the microbial cell.[2] Bromo-substituted compounds have also demonstrated antimicrobial properties.[12] Therefore, 5-Bromo-2-methyl-3-nitroaniline could potentially exhibit activity against a range of bacteria and fungi.
Caption: Putative mechanism of action for nitroaromatic compounds.
Conclusion
5-Bromo-2-methyl-3-nitroaniline is a molecule with intriguing potential stemming from its unique substitution pattern. While direct experimental data is scarce, theoretical considerations and data from related compounds suggest it possesses characteristics that make it a candidate for further investigation in drug discovery and materials science. Its predicted reactivity, based on its electronic structure, and the known biological activities of nitroanilines provide a strong rationale for its synthesis and subsequent evaluation. The experimental protocols and theoretical insights provided in this guide offer a foundational framework for researchers to begin exploring the properties and applications of this compound. Further computational and experimental studies are warranted to fully elucidate its chemical and biological profile.
An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitroaniline: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-3-nitroaniline (CAS No. 864550-40-3), a substituted nitroaniline of inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-3-nitroaniline (CAS No. 864550-40-3), a substituted nitroaniline of interest in synthetic organic chemistry. The document details its chemical and physical properties, outlines plausible synthetic pathways with experimental protocols derived from patent literature, and discusses its apparent history as an intermediate in the development of more complex molecules. This guide is intended to be a valuable resource for researchers utilizing this compound as a building block in medicinal chemistry and materials science.
Introduction
5-Bromo-2-methyl-3-nitroaniline is a halogenated and nitrated aromatic amine. Its structure, featuring a bromine atom, a methyl group, and a nitro group on an aniline scaffold, makes it a versatile intermediate for further chemical modifications. The interplay of the electronic effects of these substituents governs its reactivity, particularly in electrophilic and nucleophilic substitution reactions, as well as in reactions involving the amino group, such as diazotization. While the specific historical discovery of this compound is not well-documented in seminal publications, its appearance in the patent literature, particularly in the context of pharmaceutical research, points to its utility as a key building block for the synthesis of complex target molecules.[1][2][3]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 5-Bromo-2-methyl-3-nitroaniline is presented in Table 1. This data is compiled from various chemical databases and supplier information.[4][5]
Table 1: Physicochemical and Spectroscopic Properties of 5-Bromo-2-methyl-3-nitroaniline
Property
Value
IUPAC Name
5-bromo-2-methyl-3-nitroaniline
CAS Number
864550-40-3
Molecular Formula
C₇H₇BrN₂O₂
Molecular Weight
231.05 g/mol
Appearance
Solid (form may vary)
Melting Point
Not consistently reported
Boiling Point
Not consistently reported
Solubility
Soluble in many organic solvents
InChI Key
OOKFCQHMHNKVKJ-UHFFFAOYSA-N
Canonical SMILES
CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)N
Note: Experimental values for melting and boiling points are not widely available in the public domain and may vary depending on the purity of the substance.
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-2-methyl-3-nitroaniline can be logically approached via two primary retrosynthetic pathways:
Bromination of 2-methyl-3-nitroaniline: This involves the electrophilic aromatic substitution of a bromine atom onto the pre-formed 2-methyl-3-nitroaniline.
Nitration of 5-bromo-2-methylaniline: This involves the electrophilic aromatic substitution of a nitro group onto the pre-formed 5-bromo-2-methylaniline.
The patent literature provides examples of the first approach. A representative experimental protocol, adapted from patent CN107805221A, is detailed below.[3]
Plausible Synthetic Pathway: Bromination of 2-methyl-3-nitroaniline
The bromination of 2-methyl-3-nitroaniline is a direct method to introduce the bromine atom at the desired position. The directing effects of the existing substituents (amino and methyl as ortho-, para-directors, and nitro as a meta-director) guide the incoming electrophile.
Caption: Plausible synthetic pathway for 5-Bromo-2-methyl-3-nitroaniline.
Detailed Experimental Protocol (Adapted from CN107805221A)
Reaction: Bromination of 2-methyl-3-nitroaniline
Materials:
2-methyl-3-nitroaniline
1,3-dibromo-5,5-dimethylhydantoin (or other suitable brominating agent)
Concentrated sulfuric acid
Appropriate solvent (e.g., dichloromethane)
Sodium sulfite solution (for quenching)
Sodium bicarbonate solution (for neutralization)
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane and Ethyl acetate (for chromatography)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-nitroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane.
Acidification: Carefully add concentrated sulfuric acid to the solution. The patent suggests the presence of a strong acid facilitates the halogenation.[3]
Addition of Brominating Agent: To the stirred solution, add a halogenating agent such as 1,3-dibromo-5,5-dimethylhydantoin (approximately 0.5 to 1.0 equivalents) portion-wise, while maintaining the temperature with an ice bath if necessary.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
Quench the reaction by carefully adding it to a cold aqueous solution of sodium sulfite to destroy any excess brominating agent.
Separate the organic layer.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent and concentrate the organic phase under reduced pressure.
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 5-Bromo-2-methyl-3-nitroaniline.
Note: This is a plausible protocol based on patent literature.[3] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Logical Relationships in Synthesis
The regioselectivity of the electrophilic aromatic substitution is a key consideration in the synthesis of 5-Bromo-2-methyl-3-nitroaniline. The directing effects of the substituents on the aniline ring determine the position of the incoming electrophile.
Caption: Directing effects in the bromination of 2-methyl-3-nitroaniline.
History and Applications
Its presence in various patents, such as WO2015054572A1, which describes inhibitors of KRAS G12C, and CN107805221A, which details the preparation of 1H-indazole derivatives, indicates its role as a key building block in the synthesis of pharmaceutically active compounds.[1][3] The functional groups present in 5-Bromo-2-methyl-3-nitroaniline allow for a variety of subsequent chemical transformations, making it a valuable precursor in multi-step syntheses.
Conclusion
5-Bromo-2-methyl-3-nitroaniline is a valuable synthetic intermediate with applications in the development of complex organic molecules, particularly in the pharmaceutical industry. While its specific discovery and historical timeline are not clearly documented, its utility is evident from its role in various patented synthetic routes. This guide provides a foundational understanding of its properties and a plausible, detailed protocol for its synthesis, which should serve as a useful resource for researchers in the field. Further investigation into historical chemical archives may provide more insight into the initial discovery of this compound.
key chemical features of 5-Bromo-2-methyl-3-nitroaniline
An In-depth Technical Guide to the Core Chemical Features of 5-Bromo-2-methyl-3-nitroaniline For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of th...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Core Chemical Features of 5-Bromo-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the , a substituted nitroaromatic compound. It includes detailed information on its chemical and physical properties, a plausible synthetic pathway with experimental protocols, safety and handling guidelines, and its potential relevance in research and development.
Chemical Identity and Structure
5-Bromo-2-methyl-3-nitroaniline is an organic compound featuring a benzene ring substituted with a bromine atom, a methyl group, a nitro group, and an amino group. Its IUPAC name is 5-bromo-2-methyl-3-nitroaniline.[1] The arrangement of these functional groups on the aromatic ring dictates its chemical reactivity and potential biological activity.
Amino Group (-NH₂): An electron-donating group that acts as an ortho-, para-director in electrophilic aromatic substitution and is basic in nature.
Methyl Group (-CH₃): A weakly electron-donating and activating group, also directing electrophiles to ortho and para positions.
Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position.
Bromo Group (-Br): A deactivating but ortho-, para-directing halogen.
The interplay of these substituents influences the molecule's electronic properties and steric accessibility, which are critical for its interaction with biological targets and its utility as a synthetic intermediate.
Physicochemical and Spectroscopic Data
Quantitative data for 5-Bromo-2-methyl-3-nitroaniline has been aggregated from various sources to provide a clear reference.
The synthesis involves three key steps: protection of the highly activating amino group, followed by nitration, and finally bromination. This sequence is designed to control the regioselectivity of the reactions.
Caption: Proposed multi-step synthesis pathway for 5-Bromo-2-methyl-3-nitroaniline.
Detailed Experimental Protocol (Representative)
This protocol is a representative methodology based on standard organic chemistry transformations.
Step 1: Protection of the Amino Group (Acetylation)
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline in glacial acetic acid.
Reaction: Add acetic anhydride dropwise to the solution while stirring. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.
Workup: After stirring for 1-2 hours at room temperature, pour the reaction mixture into a beaker of ice water. The protected product, N-(2-methylphenyl)acetamide, will precipitate as a solid.
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure product.
Step 2: Nitration
Setup: Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5°C in an ice-salt bath.
Reaction: Slowly add the N-(2-methylphenyl)acetamide from Step 1 to the cold nitrating mixture in small portions, ensuring the temperature does not rise above 10°C. The acetamido group directs nitration to the para position, but steric hindrance from the ortho-methyl group will also lead to substitution at the other ortho position (C3).
Workup: After the addition is complete, allow the mixture to stir for an additional hour at low temperature. Pour the mixture over crushed ice.
Purification: The nitrated product will precipitate. Filter the solid, wash thoroughly with water to remove acid, and dry. Separation of the desired N-(2-methyl-3-nitrophenyl)acetamide from other isomers may require column chromatography.
Step 3: Bromination
Setup: Dissolve the purified N-(2-methyl-3-nitrophenyl)acetamide in a suitable solvent such as acetic acid.
Reaction: Add a solution of bromine in acetic acid dropwise to the mixture. The acetamido group is a strong ortho-, para-director, and the nitro group is a meta-director. The position para to the acetamido group (C5) is the most likely site for bromination.
Workup: Stir the reaction at room temperature until completion (monitored by TLC). Pour the mixture into water to precipitate the product.
Purification: Collect the solid N-(5-bromo-2-methyl-3-nitrophenyl)acetamide by filtration, wash with a sodium bisulfite solution to remove excess bromine, then with water, and dry.
Step 4: Deprotection (Hydrolysis)
Setup: Reflux the brominated product from Step 3 in a mixture of aqueous ethanol and a strong acid (e.g., HCl) or base (e.g., NaOH).
Reaction: Continue heating until the hydrolysis of the amide is complete (monitored by TLC).
Workup: If using acid, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) until the product precipitates. If using a base, cool and extract the product with an organic solvent like ethyl acetate.
Purification: Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 5-Bromo-2-methyl-3-nitroaniline can be purified by column chromatography or recrystallization.
Reactivity and Potential Applications
Nitro-containing molecules are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antiparasitic, and antineoplastic properties.[3][4] The biological action of many nitroaromatic compounds involves the enzymatic reduction of the nitro group within target cells to produce reactive nitroso and nitro anion radical species.[3] These reactive intermediates can covalently bind to and damage critical biomolecules like DNA, leading to cell death.[3]
5-Bromo-2-methyl-3-nitroaniline serves as a versatile building block in organic synthesis.[5] The amino group can be diazotized and converted into a range of other functional groups. The nitro group can be reduced to an amine, providing a route to substituted diamines. The bromine atom is amenable to participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form more complex molecular scaffolds.[6] These reactions make it a valuable precursor for the synthesis of novel heterocyclic compounds and potential drug candidates.[7]
Caption: Reactivity and synthetic utility of 5-Bromo-2-methyl-3-nitroaniline.
Safety and Handling
5-Bromo-2-methyl-3-nitroaniline is classified as harmful and requires careful handling in a laboratory setting.[1][2]
Table 3: GHS Hazard Information
Code(s)
Statement
H302, H312, H332
Harmful if swallowed, in contact with skin, or if inhaled.[1][8]
Keep containers tightly closed when not in use and store in a dry, cool place.[8][9]
First Aid Measures:
If Swallowed: Rinse mouth and immediately call a poison center or doctor.[11][12]
If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water.[8][12]
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8][12]
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][12]
Application Notes and Protocols for the Synthesis of 5-Bromo-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methyl-3-nitroaniline is a valuable substituted aniline intermediate in organic synthesis, particularly in the development of novel p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methyl-3-nitroaniline is a valuable substituted aniline intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its specific substitution pattern allows for further functionalization, making it a key building block in medicinal chemistry. This document provides a detailed protocol for the synthesis of 5-bromo-2-methyl-3-nitroaniline from 2-methyl-3-nitroaniline via electrophilic aromatic bromination. The presented methodology is based on established principles of organic synthesis, utilizing N-bromosuccinimide (NBS) as a selective brominating agent.
The regioselectivity of the bromination is directed by the existing substituents on the aniline ring. The amino group is a strongly activating ortho-, para-director, the methyl group is an activating ortho-, para-director, and the nitro group is a deactivating meta-director. In 2-methyl-3-nitroaniline, the C5 position is para to the activating methyl group and meta to the deactivating nitro group, making it the most probable site for electrophilic substitution.
Experimental Protocol: Synthesis of 5-Bromo-2-methyl-3-nitroaniline
This protocol details the synthesis of 5-bromo-2-methyl-3-nitroaniline using N-bromosuccinimide as the brominating agent in a suitable solvent.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane
Ethyl acetate
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Condenser
Heating mantle or oil bath
Ice bath
Rotary evaporator
Separatory funnel
Glassware for filtration (Büchner funnel, filter paper)
Chromatography column
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.
Addition of Brominating Agent: While stirring the solution at room temperature, add N-bromosuccinimide (1.05 eq) portion-wise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 30 °C, using an ice bath if necessary.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
Quenching: Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
Washing: Combine the organic layers and wash successively with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent such as ethanol can be employed to obtain the pure 5-bromo-2-methyl-3-nitroaniline.
Data Presentation
Parameter
Value
Starting Material
2-methyl-3-nitroaniline
Reagent
N-Bromosuccinimide (NBS)
Solvent
Glacial Acetic Acid
Molar Ratio (Substrate:NBS)
1 : 1.05
Reaction Temperature
Room Temperature
Reaction Time
2 - 4 hours
Work-up Procedure
Aqueous work-up with NaHCO₃ and Na₂S₂O₃, followed by extraction
Purification Method
Column Chromatography or Recrystallization
Expected Product
5-Bromo-2-methyl-3-nitroaniline
Theoretical Yield
Varies based on scale
Appearance
Yellow to orange solid
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5-Bromo-2-methyl-3-nitroaniline.
Logical Relationship of Directing Groups
Caption: Directing effects influencing the regioselective bromination.
Application
Application Notes and Protocols for the Laboratory Preparation of 5-Bromo-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the laboratory synthesis of 5-Bromo-2-methyl-3-nitroaniline, a valuable intermediate in organic sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 5-Bromo-2-methyl-3-nitroaniline, a valuable intermediate in organic synthesis. The protocol outlines a two-step synthetic pathway commencing with the nitration of o-toluidine to yield 2-methyl-3-nitroaniline, followed by a regioselective bromination to afford the final product. Detailed experimental procedures, characterization data, and safety precautions are presented.
Introduction
5-Bromo-2-methyl-3-nitroaniline is a substituted aromatic amine containing bromo, methyl, and nitro functional groups. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. A reliable and well-documented synthetic protocol is crucial for researchers requiring this compound for their work.
This application note details a robust and reproducible method for the preparation of 5-Bromo-2-methyl-3-nitroaniline. The synthesis is broken down into two main stages:
Step 1: Nitration of o-Toluidine. The synthesis begins with the electrophilic nitration of commercially available o-toluidine. The reaction conditions are optimized to favor the formation of the 2-methyl-3-nitroaniline isomer.
Step 2: Bromination of 2-methyl-3-nitroaniline. The intermediate is then subjected to electrophilic bromination. The directing effects of the amino and nitro groups on the aromatic ring guide the bromine atom to the desired position, resulting in the formation of 5-Bromo-2-methyl-3-nitroaniline.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for the starting materials, intermediate, and final product is provided in the tables below for easy reference.
Table 1: Physicochemical Properties
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Appearance
Melting Point (°C)
Boiling Point (°C)
o-Toluidine
95-53-4
C₇H₉N
107.15
Colorless to pale yellow liquid
-23
200
2-Methyl-3-nitroaniline
603-83-8
C₇H₈N₂O₂
152.15
Yellow to greenish-yellow crystalline powder[1][2]
Note: Researchers must consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
Experimental Protocols
3.1. Materials and Reagents
o-Toluidine (≥99%)
Concentrated Sulfuric Acid (95-98%)
Concentrated Nitric Acid (70%)
2-Methyl-3-nitroaniline (if starting from Step 2)
N-Bromosuccinimide (NBS) (≥98%)
Acetic Acid (Glacial)
Sodium Hydroxide (pellets)
Sodium Bicarbonate
Sodium Sulfate (anhydrous)
Dichloromethane (DCM)
Ethanol
Deionized Water
Ice
3.2. Step 1: Synthesis of 2-Methyl-3-nitroaniline
This procedure is based on established methods for the nitration of toluidines.
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.
Cool the sulfuric acid to -5 to 0 °C in an ice-salt bath.
Slowly add 10.7 g (0.1 mol) of o-toluidine dropwise to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C.
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.
Nitration: Add the cold nitrating mixture dropwise to the o-toluidine solution over 1-2 hours, maintaining the reaction temperature between 0 and 5 °C.
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. A yellow-orange precipitate will form.
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Purification: Recrystallize the crude product from ethanol/water to yield pure 2-methyl-3-nitroaniline as a yellow crystalline solid. Dry the product in a desiccator.
3.3. Step 2: Synthesis of 5-Bromo-2-methyl-3-nitroaniline
This protocol utilizes N-bromosuccinimide for a regioselective bromination.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.6 g (0.05 mol) of 2-methyl-3-nitroaniline in 50 mL of glacial acetic acid.
Bromination: To this solution, add 9.8 g (0.055 mol) of N-bromosuccinimide (NBS) in one portion.
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water.
To remove any unreacted starting material and acidic impurities, wash the solid with a saturated sodium bicarbonate solution, followed by water.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 5-Bromo-2-methyl-3-nitroaniline. Dry the final product.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Application Note: Regioselective Bromination of 2-Methyl-3-nitroaniline
Abstract This document provides a detailed analysis of the reaction mechanism for the electrophilic bromination of 2-methyl-3-nitroaniline. It outlines the key factors governing the regioselectivity of the reaction, cons...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides a detailed analysis of the reaction mechanism for the electrophilic bromination of 2-methyl-3-nitroaniline. It outlines the key factors governing the regioselectivity of the reaction, considering the combined electronic and steric effects of the amino, methyl, and nitro substituents. A comprehensive experimental protocol for a controlled monobromination using N-Bromosuccinimide (NBS) is presented, along with a summary of expected analytical data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, serving as a practical guide for professionals in organic synthesis and drug development.
Introduction
Brominated anilines are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom onto an aniline ring provides a versatile handle for subsequent cross-coupling reactions and other functional group transformations. The bromination of polysubstituted anilines, such as 2-methyl-3-nitroaniline, presents a challenge in controlling the regioselectivity due to the competing directing effects of the existing substituents. Understanding these effects is crucial for designing efficient and selective synthetic routes. This application note details the mechanistic principles and provides a practical laboratory protocol for the regioselective bromination of 2-methyl-3-nitroaniline.
Reaction Mechanism and Regioselectivity
The bromination of 2-methyl-3-nitroaniline is an electrophilic aromatic substitution (EAS) reaction. The outcome is governed by the directing effects of the three substituents on the aromatic ring: the amino (-NH₂), methyl (-CH₃), and nitro (-NO₂) groups.
Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair of electrons.
Methyl Group (-CH₃): A weakly activating group that also directs ortho and para via an inductive effect and hyperconjugation.
Nitro Group (-NO₂): A strong deactivating group that directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature.
Regiochemical Analysis:
The highly activating amino group is the dominant directing influence. It strongly favors substitution at the positions ortho (C6) and para (C4) relative to itself.
Attack at C4 (Para to -NH₂): This position is strongly activated by the amino group. It is meta to the methyl group and ortho to the deactivating nitro group. The powerful para-directing effect of the amino group makes this a highly favored site for substitution.
Attack at C6 (Ortho to -NH₂): This position is activated by both the amino group (ortho) and the methyl group (ortho). However, it experiences significant steric hindrance from the adjacent methyl group at C2, which can impede the approach of the electrophile.
Attack at C5 (Meta to -NH₂): This position is meta to the strongly activating amino group, making it electronically disfavored for electrophilic attack, despite being para to the methyl group and meta to the nitro group.
Therefore, the bromination is expected to yield primarily the C4-brominated product, 4-bromo-2-methyl-3-nitroaniline , with the C6-brominated isomer as a potential minor product.
Step-by-Step Mechanism:
The reaction proceeds via the canonical three-step electrophilic aromatic substitution pathway.
Generation of Electrophile: The brominating agent, such as N-Bromosuccinimide (NBS), provides a source of electrophilic bromine (Br⁺). In polar solvents, NBS can generate a small equilibrium concentration of Br⁺ or act as a source for Br₂ which then becomes polarized.
Nucleophilic Attack: The electron-rich aniline ring attacks the electrophilic bromine atom. This attack, predominantly at the C4 position, breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A weak base, such as the succinimide anion or solvent, removes a proton from the C4 carbon, restoring the aromaticity of the ring and yielding the final product.
Caption: Electrophilic aromatic substitution mechanism for the bromination of 2-methyl-3-nitroaniline.
Experimental Protocol
This protocol describes the controlled monobromination of 2-methyl-3-nitroaniline using N-Bromosuccinimide (NBS) in a suitable solvent. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile can help control the reaction rate and selectivity.
Materials and Equipment:
2-Methyl-3-nitroaniline (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-nitroaniline (1.0 eq). Dissolve the starting material in a minimal amount of DMF or acetonitrile (approx. 5-10 mL per gram of aniline).
Cooling: Place the flask in an ice bath and stir the solution, allowing it to cool to 0-5 °C.
Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in the same solvent. Add this solution dropwise to the cooled aniline solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
Workup - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water. Add saturated aqueous sodium thiosulfate solution to quench any unreacted bromine (indicated by the disappearance of any yellow/orange color).
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 4-bromo-2-methyl-3-nitroaniline.
Safety Precautions:
Perform the reaction in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
NBS is a lachrymator and corrosive. Handle with care.
Organic solvents are flammable. Avoid open flames.
Application
The Versatile Intermediate: Applications and Protocols of 5-Bromo-2-methyl-3-nitroaniline in Synthetic Chemistry
For Immediate Release Shanghai, China – December 27, 2025 – 5-Bromo-2-methyl-3-nitroaniline is a valuable synthetic intermediate, strategically functionalized for the construction of complex heterocyclic scaffolds. Its u...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Shanghai, China – December 27, 2025 – 5-Bromo-2-methyl-3-nitroaniline is a valuable synthetic intermediate, strategically functionalized for the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring an amine, a nitro group, a bromine atom, and a methyl group, offers multiple reaction sites for diverse chemical transformations. This potent combination makes it a key building block in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors and other biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of innovative chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-methyl-3-nitroaniline is presented in the table below.
Property
Value
Molecular Formula
C₇H₇BrN₂O₂
Molecular Weight
231.05 g/mol
IUPAC Name
5-bromo-2-methyl-3-nitroaniline
CAS Number
864550-40-3
Appearance
Solid
Boiling Point
348.0 ± 37.0 °C at 760 mmHg
Applications in Heterocyclic Synthesis
5-Bromo-2-methyl-3-nitroaniline serves as a crucial precursor for the synthesis of various heterocyclic compounds. The presence of the ortho-amino and nitro groups allows for the construction of fused ring systems, while the bromine atom provides a handle for further functionalization through cross-coupling reactions.
One notable application is in the synthesis of substituted indazoles, a class of compounds known for their wide range of biological activities. The amino group can be readily diazotized and subsequently cyclized to form the indazole core.
Experimental Protocols
This section details a key experimental protocol for the utilization of 5-Bromo-2-methyl-3-nitroaniline as a synthetic intermediate.
Protocol 1: Synthesis of 6-Bromo-4-nitro-1H-indazole
This protocol describes the synthesis of 6-Bromo-4-nitro-1H-indazole from 5-Bromo-2-methyl-3-nitroaniline via a diazotization and cyclization reaction.[1]
Materials:
5-Bromo-2-methyl-3-nitroaniline
Glacial acetic acid
Sodium nitrite (NaNO₂)
Water
Standard laboratory glassware (pear-shaped bottle, stirrer, etc.)
Thin-layer chromatography (TLC) apparatus
Procedure:
In a dry 25 mL pear-shaped bottle, dissolve 0.40 g (1.73 mmol) of 5-Bromo-2-methyl-3-nitroaniline in 7 mL of glacial acetic acid.
Cool the solution to 0°C using an ice bath and maintain mechanical stirring.
Slowly add a solution of 0.24 g (3.46 mmol) of sodium nitrite in 2 mL of water dropwise to the reaction mixture.
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12 hours.
Monitor the reaction progress by TLC until the starting material is completely consumed.
Upon completion, dilute the reaction solution with water to precipitate the solid product.
Filter the precipitate and dry the filter cake under vacuum to yield 6-Bromo-4-nitro-1H-indazole.
Quantitative Data:
The following table summarizes the key quantitative data for the synthesis of 6-Bromo-4-nitro-1H-indazole.
Reactant
Molar Mass ( g/mol )
Amount (g)
Moles (mmol)
5-Bromo-2-methyl-3-nitroaniline
231.05
0.40
1.73
Sodium Nitrite
69.00
0.24
3.46
Product
Yield
6-Bromo-4-nitro-1H-indazole
Not explicitly stated in the source
Visualizing the Workflow
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of 6-Bromo-4-nitro-1H-indazole.
Caption: Structure of 5-Bromo-2-methyl-3-nitroaniline.
Derivatization of 5-Bromo-2-methyl-3-nitroaniline: Application Notes and Protocols for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the derivatization of 5-Bromo-2-methyl-3-nitroaniline, a versatile...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of 5-Bromo-2-methyl-3-nitroaniline, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic positioning of the bromo, methyl, nitro, and amino groups on the benzene ring allows for selective functionalization through various modern synthetic methodologies. This guide focuses on three key transformations: N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing a foundation for the generation of diverse chemical libraries for biological screening. Potential applications of the resulting derivatives are explored, particularly in the context of kinase inhibition and antimicrobial agent development.
Introduction
5-Bromo-2-methyl-3-nitroaniline is a valuable building block in medicinal chemistry. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl groups. The amino group serves as a handle for N-acylation, N-alkylation, or sulfonylation, enabling the modulation of the compound's physicochemical properties. Furthermore, the nitro group, an electron-withdrawing moiety, can play a crucial role in the biological activity of the derivatives, potentially through bioreductive activation under hypoxic conditions, a characteristic often exploited in the design of anticancer agents.[1][2] The derivatization of this scaffold can lead to compounds with a range of biological activities, including but not limited to, kinase inhibition and antimicrobial effects.[3][4]
Derivatization Strategies
The primary avenues for the derivatization of 5-Bromo-2-methyl-3-nitroaniline include:
N-Acylation: Introduction of an acyl group to the amino moiety to form an amide. This is a fundamental transformation to explore structure-activity relationships (SAR).
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the site of the bromine atom, allowing for the introduction of various aryl and heteroaryl substituents.
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the bromine position, enabling the synthesis of N-aryl or N-heteroaryl derivatives.
Medicinal Chemistry Applications
Derivatives of substituted nitroanilines are of significant interest in drug discovery.
Kinase Inhibition: The nitroaniline scaffold is present in a number of kinase inhibitors.[5] For instance, derivatives of the structurally related 2-methyl-5-nitroaniline have shown high binding affinity to Abl kinase, a key target in the treatment of chronic myeloid leukemia.[3] Furthermore, other substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[6] The derivatization of 5-Bromo-2-methyl-3-nitroaniline provides an opportunity to synthesize novel compounds that could target these or other kinases implicated in cancer and other diseases.
Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents.[7] Their mechanism of action often involves the reduction of the nitro group to produce toxic radical species that can damage cellular macromolecules such as DNA.[7] Brominated compounds have also shown potent antibacterial activity.[8] The combination of a nitro group and a bromine atom in the 5-Bromo-2-methyl-3-nitroaniline scaffold makes its derivatives promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.[1][4]
Experimental Protocols
N-Acylation of 5-Bromo-2-methyl-3-nitroaniline
This protocol describes a general procedure for the N-acylation of 5-Bromo-2-methyl-3-nitroaniline using an acyl chloride.
The Pivotal Role of 5-Bromo-2-methyl-3-nitroaniline in the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methyl-3-nitroaniline is a key aromatic amine intermediate that has garnered significant attention in medicinal chemistry, particular...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methyl-3-nitroaniline is a key aromatic amine intermediate that has garnered significant attention in medicinal chemistry, particularly in the development of targeted enzyme inhibitors. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro group on the aniline scaffold, provides a versatile platform for the synthesis of complex heterocyclic structures with potent biological activity. This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-methyl-3-nitroaniline in the synthesis of enzyme inhibitors, with a focus on its role as a precursor to KRAS G12C inhibitors and substituted indazoles for kinase inhibition.
Application in the Synthesis of KRAS G12C Inhibitors
The discovery that 5-Bromo-2-methyl-3-nitroaniline serves as a crucial building block in the synthesis of inhibitors targeting the KRAS G12C mutant protein represents a significant advancement in the development of therapies for a range of cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein is a key regulator of cell growth, and the G12C mutation leads to its constitutive activation, driving tumor proliferation.
The synthetic utility of 5-Bromo-2-methyl-3-nitroaniline in this context lies in its ability to be converted into a key indazole intermediate, which forms the core of the final inhibitor. The bromine and nitro functionalities of the starting material are strategically manipulated to construct the desired heterocyclic system.
Experimental Workflow and Protocols
The overall synthetic strategy involves the transformation of 5-Bromo-2-methyl-3-nitroaniline into a 6-bromo-4-nitro-1H-indazole intermediate, which is then further elaborated to the final KRAS G12C inhibitor.
Diagram of the Synthetic Workflow:
Method
Application Notes and Protocols: 5-Bromo-2-methyl-3-nitroaniline in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential of 5-Bromo-2-methyl-3-nitroaniline as a scaffold for developing novel antimicrobia...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 5-Bromo-2-methyl-3-nitroaniline as a scaffold for developing novel antimicrobial agents. The following sections detail the synthesis of bioactive derivatives, protocols for antimicrobial screening, and a summary of antimicrobial activity data from structurally related compounds.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Aromatic nitro compounds and halogenated anilines are known pharmacophores that can be incorporated into various molecular frameworks to elicit a broad range of biological activities. 5-Bromo-2-methyl-3-nitroaniline combines these features, making it an attractive starting material for the synthesis of new antimicrobial candidates. This document outlines a strategic approach to leverage this compound in antimicrobial drug discovery, from synthetic derivatization to microbiological evaluation.
Synthesis Strategy: From 5-Bromo-2-methyl-3-nitroaniline to Bioactive Derivatives
A common and effective strategy to enhance the biological activity of primary anilines is their conversion into Schiff bases and subsequent metal complexes.[1] The imine or azomethine group in Schiff bases is a key feature for their biological activity.[2] Furthermore, coordination with transition metals can significantly augment the antimicrobial efficacy of the parent Schiff base ligand.[1][2]
A proposed synthetic workflow is outlined below:
Caption: General workflow for synthesizing antimicrobial metal complexes from 5-Bromo-2-methyl-3-nitroaniline.
Experimental Protocols
The following protocols are adapted from methodologies used for structurally similar compounds and are recommended for the synthesis and evaluation of 5-Bromo-2-methyl-3-nitroaniline derivatives.[1]
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the condensation reaction of 5-Bromo-2-methyl-3-nitroaniline with an aromatic aldehyde to form a Schiff base.
Dissolution: In a 250 mL round-bottom flask, dissolve an equimolar amount of 5-Bromo-2-methyl-3-nitroaniline and a selected aromatic aldehyde (e.g., salicylaldehyde) in 50 mL of absolute ethanol with stirring.
Catalysis: Add a few drops of a suitable acid catalyst (e.g., concentrated sulfuric acid or glacial acetic acid) to the mixture.
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing ice-cold water to precipitate the Schiff base.
Isolation and Purification: Filter the resulting solid precipitate, wash it thoroughly with distilled water, followed by a small amount of cold ethanol.
Drying: Dry the purified Schiff base in a desiccator over anhydrous CaCl₂.
Characterization: Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Metal Complexes
This protocol details the complexation of the synthesized Schiff base with a transition metal salt.
Ligand Solution: Dissolve the synthesized Schiff base (e.g., 2 mmol) in 50 mL of hot absolute ethanol or methanol in a 250 mL round-bottom flask with continuous stirring.
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., 1 mmol of CuCl₂, CoCl₂, or NiCl₂) in 25 mL of the same solvent.
Complexation Reaction: Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with constant stirring.
pH Adjustment: Adjust the pH of the mixture to approximately 7.0-8.0 by adding a few drops of an alcoholic ammonia solution.
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.
Precipitation and Isolation: After refluxing, allow the solution to cool to room temperature to allow the colored metal complex to precipitate. Filter the precipitate and wash it with the reaction solvent and then with diethyl ether.
Drying: Dry the final product in a vacuum desiccator.
Characterization: Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines the procedure for evaluating the antimicrobial activity of the synthesized compounds.[1]
Media Preparation: Prepare sterile Mueller-Hinton agar plates for bacterial cultures and Sabouraud dextrose agar plates for fungal cultures.
Inoculum Preparation: Prepare a microbial inoculum of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to the 0.5 McFarland standard.
Plating: Evenly spread 100 µL of the microbial suspension over the surface of the agar plates and allow them to dry for a few minutes.
Well Creation: Using a sterile cork borer, create wells of 6 mm diameter in the agar.
Compound Preparation: Prepare solutions of the test compounds (Schiff base and metal complexes) and a standard antibiotic (e.g., Gentamycin) in dimethyl sulfoxide (DMSO) at various concentrations (e.g., 1000 µg/mL, 500 µg/mL, 250 µg/mL, and 125 µg/mL).
Loading: Add 100 µL of each test solution into the respective wells. Use a well with only DMSO as a negative control.
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Experimental workflow for antimicrobial activity screening using the agar well diffusion method.
Data Presentation: Antimicrobial Activity of Structurally Related Compounds
While specific data for 5-Bromo-2-methyl-3-nitroaniline derivatives is not yet available, the following tables summarize the antimicrobial activity of structurally similar compounds, providing a benchmark for expected efficacy.
Table 1: Zone of Inhibition (mm) for 5-Bromosalicylidene-4-nitroaniline and its Cobalt (II) Complex [2]
Compound
Concentration (ppm)
E. coli
S. aureus
L. monocytogenes
5-Bromosalicylidene-4-nitroaniline (BN)
1000
11.32
13.33
11.32
500
9.32
11.33
11.66
250
7.0
7.32
7.32
125
7.0
7.0
7.0
BN Cobalt (II) Complex
1000
-
-
15.66
500
-
-
15.55
250
7.0
-
13.98
125
7.0
7.0
7.0
Gentamycin (Standard)
1000
21.90
22.9
-
500
19.53
20.33
-
250
19.53
20.33
-
125
18.31
19.64
-
Note: '-' indicates data not provided in the source.
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) in µg/mL for 2-Methyl-5-nitroaniline Derivatives [1]
Compound
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Schiff Base (Ligand)
100
125
150
200
>250
Copper (II) Complex
25
50
50
75
100
Cobalt (II) Complex
50
75
75
100
125
Nickel (II) Complex
50
75
75
100
125
Putative Mechanism of Action
While the precise mechanism of action for derivatives of 5-Bromo-2-methyl-3-nitroaniline would require further investigation, related bromo-nitro compounds are thought to exert their antimicrobial effects through the oxidation of essential protein thiols.[3] This leads to the inhibition of crucial enzyme activity and ultimately, the cessation of microbial growth.[3] The chelation of the Schiff base to a metal ion can enhance this activity, possibly by increasing the lipophilicity of the molecule, which facilitates its transport across microbial cell membranes.
Caption: Putative mechanism of action for bromo-nitro antimicrobial compounds.
Conclusion
5-Bromo-2-methyl-3-nitroaniline represents a promising starting scaffold for the development of novel antimicrobial agents. The synthetic pathways to Schiff bases and their metal complexes are well-established and offer a viable strategy for creating a library of diverse compounds for screening. The provided protocols for synthesis and antimicrobial testing, along with the comparative data from related molecules, offer a solid foundation for researchers to explore the potential of this compound in addressing the growing threat of antimicrobial resistance. Future work should focus on the synthesis and characterization of a series of derivatives, followed by comprehensive in vitro and in vivo evaluation of their antimicrobial efficacy and toxicological profiles.
Application Notes and Protocols for Reactions Involving 5-Bromo-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental protocols for key chemical transformations involving 5-bromo-2-methyl-3-nitroaniline, a versatile buil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key chemical transformations involving 5-bromo-2-methyl-3-nitroaniline, a versatile building block in medicinal chemistry and organic synthesis. The protocols are designed to be clear and reproducible for researchers in drug development and related fields.
Physicochemical Properties
A summary of the key physicochemical properties of 5-bromo-2-methyl-3-nitroaniline is presented in the table below.
5-Bromo-2-methyl-3-nitroaniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Experimental Protocols
Detailed methodologies for key reactions involving 5-bromo-2-methyl-3-nitroaniline are provided below.
Protocol 1: Synthesis of 5-Bromo-2-methyl-3-nitroaniline
This protocol describes the selective reduction of one nitro group in 5-bromo-2-methyl-1,3-dinitrobenzene to afford the title compound.
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-methyl-3-nitroaniline
Introduction 5-Bromo-2-methyl-3-nitroaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds. Its structure,...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
5-Bromo-2-methyl-3-nitroaniline is a substituted aniline derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds. Its structure, featuring bromo, methyl, nitro, and amino functional groups, makes it a versatile building block for creating more complex molecules. This document provides a detailed protocol for a plausible multi-step, scale-up synthesis of 5-Bromo-2-methyl-3-nitroaniline, starting from commercially available 2-methylaniline (o-toluidine). The described methodology is designed for researchers and professionals in drug development and process chemistry, with a focus on safety, efficiency, and scalability.
Synthesis Pathway Overview
The proposed synthetic route involves a three-step process commencing with 2-methylaniline. To control the regioselectivity during the subsequent electrophilic aromatic substitution reactions, the highly activating amino group is first protected via acetylation. This is followed by nitration and then bromination, where the directing effects of the substituents guide the formation of the desired isomer. The final step involves the deprotection of the amino group to yield the target compound, 5-Bromo-2-methyl-3-nitroaniline.
Experimental Protocols
Step 1: Acetylation of 2-Methylaniline (Protection)
This initial step protects the amino group as an acetanilide to prevent side reactions and to control the regioselectivity of the subsequent nitration step.
Materials and Reagents
Reagent/Material
Chemical Formula
Molar Mass ( g/mol )
Quantity (Scale)
Purity
2-Methylaniline (o-toluidine)
C₇H₉N
107.15
1.0 mol (107.15 g)
≥99%
Acetic Anhydride
(CH₃CO)₂O
102.09
1.1 mol (112.3 g)
≥98%
Glacial Acetic Acid
CH₃COOH
60.05
500 mL
-
Sodium Acetate
CH₃COONa
82.03
0.1 mol (8.2 g)
≥99%
Deionized Water
H₂O
18.02
As needed
-
Procedure
Reaction Setup: A suitable multi-necked reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 2-methylaniline (1.0 mol) and glacial acetic acid (500 mL).
Reagent Addition: The mixture is stirred until the 2-methylaniline is fully dissolved. Acetic anhydride (1.1 mol) is then added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C. An ice bath can be used for cooling if necessary.
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation: The reaction mixture is poured slowly into a large beaker containing 2 L of ice-cold water with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield N-(2-methylphenyl)acetamide.
Step 2: Nitration of N-(2-methylphenyl)acetamide
This step introduces the nitro group onto the aromatic ring. The acetylamino group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The nitration is expected to occur primarily at the positions para and ortho to the strongly activating acetylamino group.
Materials and Reagents
Reagent/Material
Chemical Formula
Molar Mass ( g/mol )
Quantity (Scale)
Purity
N-(2-methylphenyl)acetamide
C₉H₁₁NO
149.19
1.0 mol (149.19 g)
-
Concentrated Sulfuric Acid
H₂SO₄
98.08
300 mL
95-98%
Concentrated Nitric Acid
HNO₃
63.01
1.1 mol (70 mL)
~70%
Procedure
Preparation of Nitrating Mixture: In a separate flask, concentrated nitric acid (1.1 mol) is added slowly to concentrated sulfuric acid (150 mL) while cooling in an ice-salt bath. The temperature should be maintained below 10°C.[1][2]
Reaction Setup: N-(2-methylphenyl)acetamide (1.0 mol) is dissolved in concentrated sulfuric acid (150 mL) in the main reaction vessel, cooled to 0-5°C using an ice-salt bath.
Nitration: The pre-cooled nitrating mixture is added dropwise to the solution of the acetanilide over 1-2 hours, maintaining the internal temperature between 0-5°C.[1]
Reaction Monitoring: After the addition, the mixture is stirred at 0-5°C for an additional 2-3 hours.[1]
Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice (approx. 2 kg) with vigorous stirring. The precipitated product is collected by filtration, washed extensively with cold water to remove residual acid, and dried. The primary product is expected to be N-(2-methyl-5-nitrophenyl)acetamide.
Step 3: Bromination of N-(2-methyl-5-nitrophenyl)acetamide
The next step is the introduction of the bromine atom. The acetylamino group is a strong ortho, para-director, while the methyl and nitro groups also influence the position of substitution.
Materials and Reagents
Reagent/Material
Chemical Formula
Molar Mass ( g/mol )
Quantity (Scale)
Purity
N-(2-methyl-5-nitrophenyl)acetamide
C₉H₁₀N₂O₃
194.19
1.0 mol (194.19 g)
-
N-Bromosuccinimide (NBS)
C₄H₄BrNO₂
177.98
1.05 mol (186.9 g)
≥98%
Concentrated Sulfuric Acid
H₂SO₄
98.08
400 mL
95-98%
Procedure
Reaction Setup: N-(2-methyl-5-nitrophenyl)acetamide (1.0 mol) is dissolved in concentrated sulfuric acid (400 mL) in a reaction vessel equipped with a mechanical stirrer and thermometer, and the solution is cooled to 0-5°C.
Bromination: N-Bromosuccinimide (1.05 mol) is added portion-wise to the stirred solution, ensuring the temperature is maintained between 0-5°C.[3]
Reaction Completion: The mixture is stirred at this temperature for 3-4 hours and then allowed to slowly warm to room temperature overnight.
Work-up and Isolation: The reaction mixture is poured onto crushed ice (approx. 2.5 kg). The resulting precipitate is filtered, washed with cold water until neutral, and then washed with a cold sodium bisulfite solution to remove any unreacted bromine. The solid is then washed again with water and dried to yield N-(5-bromo-2-methyl-3-nitrophenyl)acetamide.
Step 4: Hydrolysis of N-(5-bromo-2-methyl-3-nitrophenyl)acetamide (Deprotection)
The final step is the removal of the acetyl protecting group to yield the target aniline.
Materials and Reagents
Reagent/Material
Chemical Formula
Molar Mass ( g/mol )
Quantity (Scale)
Purity
N-(5-bromo-2-methyl-3-nitrophenyl)acetamide
C₉H₉BrN₂O₄
273.08
1.0 mol (273.08 g)
-
Concentrated Hydrochloric Acid
HCl
36.46
300 mL
~37%
Ethanol
C₂H₅OH
46.07
600 mL
95%
Sodium Hydroxide Solution
NaOH
40.00
As needed
50% (w/v)
Procedure
Reaction Setup: The crude N-(5-bromo-2-methyl-3-nitrophenyl)acetamide (1.0 mol) is suspended in a mixture of ethanol (600 mL) and concentrated hydrochloric acid (300 mL) in a round-bottom flask equipped with a reflux condenser.
Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
Work-up and Isolation: The reaction mixture is cooled to room temperature and then poured onto ice. The acidic solution is carefully neutralized by the slow addition of a 50% sodium hydroxide solution until the pH is approximately 8-9, keeping the temperature below 25°C.
Purification: The precipitated solid, which is the crude 5-Bromo-2-methyl-3-nitroaniline, is collected by filtration. It is then washed thoroughly with deionized water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product with high purity.
Quantitative Data Summary
Parameter
Step 1
Step 2
Step 3
Step 4
Overall (Theoretical)
Starting Material
2-Methylaniline
N-(2-methylphenyl) acetamide
N-(2-methyl-5- nitrophenyl) acetamide
N-(5-bromo-2-methyl-3- nitrophenyl)acetamide
2-Methylaniline
Product
N-(2-methylphenyl) acetamide
N-(2-methyl-5- nitrophenyl) acetamide
N-(5-bromo-2-methyl-3- nitrophenyl)acetamide
5-Bromo-2-methyl-3- nitroaniline
5-Bromo-2-methyl-3- nitroaniline
Theoretical Moles (mol)
1.0
1.0
1.0
1.0
1.0
Theoretical Mass (g)
149.19
194.19
273.08
231.05
231.05
Estimated Yield (%)
90-95%
70-80%
75-85%
85-95%
48-68%
Note: Yields are estimates based on similar literature procedures and will vary depending on reaction conditions and scale.
Visual Workflow of Synthesis
Caption: Synthetic workflow for 5-Bromo-2-methyl-3-nitroaniline.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-methyl-3-nitroaniline as a key starting material for the prep...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-methyl-3-nitroaniline as a key starting material for the preparation of valuable heterocyclic compounds, specifically focusing on the synthesis of benzimidazole and quinoxaline derivatives. The protocols detailed below are based on established and reliable chemical transformations, offering a foundational guide for the synthesis of diverse molecular scaffolds relevant to medicinal chemistry and materials science.
Introduction
5-Bromo-2-methyl-3-nitroaniline is a substituted o-nitroaniline that serves as a versatile precursor for various heterocyclic systems. The strategic placement of the bromo, methyl, and nitro functionalities on the aniline ring allows for the synthesis of specifically substituted benzimidazoles and quinoxalines. The general synthetic strategy involves the initial reduction of the nitro group to an amine, yielding the corresponding o-phenylenediamine, which is then cyclized with appropriate reagents to form the desired heterocyclic core.
The resulting 6-bromo-7-methyl substituted benzimidazoles and quinoxalines are of significant interest in drug discovery, as the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazoles from 5-Bromo-2-methyl-3-nitroaniline proceeds via a two-step sequence: reduction of the nitro group followed by cyclization with a one-carbon synthon, such as formic acid or an aldehyde.
Logical Workflow for Benzimidazole Synthesis
Caption: Synthetic pathway for 6-Bromo-7-methyl-1H-benzo[d]imidazole.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine (Intermediate)
This protocol describes the reduction of the nitro group of 5-Bromo-2-methyl-3-nitroaniline to an amine using tin(II) chloride.
Materials:
5-Bromo-2-methyl-3-nitroaniline
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated hydrochloric acid (HCl)
Ethanol
Sodium hydroxide (NaOH) solution (5 M)
Ethyl acetate
Anhydrous sodium sulfate (Na₂SO₄)
Deionized water
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Bromo-2-methyl-3-nitroaniline (1.0 eq.) in ethanol.
Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension.
Carefully add concentrated hydrochloric acid dropwise to the mixture. An exothermic reaction may be observed.
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
Extract the aqueous slurry with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-5-methylbenzene-1,2-diamine.
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 6-Bromo-7-methyl-1H-benzo[d]imidazole
This protocol details the cyclization of the intermediate diamine with formic acid (Phillips benzimidazole synthesis).
Materials:
4-Bromo-5-methylbenzene-1,2-diamine
Formic acid (88-98%)
Sodium hydroxide (NaOH) solution (10 M)
Deionized water
Procedure:
In a round-bottom flask, add 4-Bromo-5-methylbenzene-1,2-diamine (1.0 eq.) to an excess of formic acid (e.g., 10-15 volumes).
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
Monitor the reaction by TLC.
After completion, cool the mixture to room temperature and pour it slowly into ice-cold water with stirring.
Carefully neutralize the solution with a 10 M sodium hydroxide solution until the product precipitates.
Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid and salts.
Dry the product under vacuum to afford 6-Bromo-7-methyl-1H-benzo[d]imidazole.
Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.
Quantitative Data for Benzimidazole Synthesis
Step
Reactant
Product
Reagents
Temp (°C)
Time (h)
Yield (%)
M.p. (°C)
1
5-Bromo-2-methyl-3-nitroaniline
4-Bromo-5-methylbenzene-1,2-diamine
SnCl₂·2H₂O, HCl, Ethanol
85
3
85-95
88-92
2
4-Bromo-5-methylbenzene-1,2-diamine
6-Bromo-7-methyl-1H-benzo[d]imidazole
Formic Acid
105
3
90-98
195-200
Note: The provided yields and melting points are representative values based on analogous reactions and may vary depending on the specific experimental conditions.
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxalines from 5-Bromo-2-methyl-3-nitroaniline also follows a two-step pathway involving the initial reduction to 4-Bromo-5-methylbenzene-1,2-diamine, followed by condensation with a 1,2-dicarbonyl compound.
Logical Workflow for Quinoxaline Synthesis
Caption: Synthetic pathway for 6-Bromo-7-methyl-2,3-diphenylquinoxaline.
Experimental Protocols
Protocol 3: Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine (Alternative Reduction)
This protocol outlines the catalytic hydrogenation for the reduction of the nitro group.
Materials:
5-Bromo-2-methyl-3-nitroaniline
Palladium on carbon (10% Pd/C)
Methanol or Ethanol
Hydrogen gas (H₂)
Celite®
Procedure:
Dissolve 5-Bromo-2-methyl-3-nitroaniline (1.0 eq.) in methanol or ethanol in a hydrogenation vessel.
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Seal the vessel and purge with hydrogen gas.
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.
Monitor the reaction by observing the uptake of hydrogen and by TLC.
Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
Concentrate the filtrate under reduced pressure to obtain 4-Bromo-5-methylbenzene-1,2-diamine.
Protocol 4: Synthesis of 6-Bromo-7-methyl-2,3-diphenylquinoxaline
This protocol describes the condensation of the diamine with benzil to form the quinoxaline ring.
Materials:
4-Bromo-5-methylbenzene-1,2-diamine
Benzil
Ethanol or Acetic Acid
Procedure:
In a round-bottom flask, dissolve 4-Bromo-5-methylbenzene-1,2-diamine (1.0 eq.) and benzil (1.0 eq.) in ethanol or acetic acid.
Heat the mixture to reflux for 2-4 hours.
Monitor the reaction by TLC. Upon completion, a precipitate may form.
Cool the reaction mixture to room temperature.
If a solid has precipitated, collect it by filtration and wash with cold ethanol.
If no precipitate forms, concentrate the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give pure 6-Bromo-7-methyl-2,3-diphenylquinoxaline.
Quantitative Data for Quinoxaline Synthesis
Step
Reactant
Product
Reagents
Temp (°C)
Time (h)
Yield (%)
M.p. (°C)
1
5-Bromo-2-methyl-3-nitroaniline
4-Bromo-5-methylbenzene-1,2-diamine
H₂, 10% Pd/C, Methanol
25
6
90-99
88-92
2
4-Bromo-5-methylbenzene-1,2-diamine
6-Bromo-7-methyl-2,3-diphenylquinoxaline
Benzil, Ethanol
78
3
88-96
155-160
Note: The provided yields and melting points are representative values based on analogous reactions and may vary depending on the specific experimental conditions.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 5-Bromo-2-methyl-3-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-methyl-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-methyl-3-nitroaniline. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Bromo-2-methyl-3-nitroaniline?
A1: A common approach involves a multi-step synthesis starting from 2-methylaniline (o-toluidine). The key steps are typically acetylation of the amine to form an amide, followed by nitration, bromination, and finally deprotection (hydrolysis) of the amide to yield the target compound. The order of nitration and bromination is critical to achieve the desired regioselectivity.
Q2: Why is the protection of the amine group necessary?
A2: The amino group is a strong activating group and is sensitive to oxidation under nitrating conditions. Acetylation protects the amine from oxidation and modulates its directing effect, facilitating the desired substitution pattern on the aromatic ring. Direct nitration of aniline derivatives can lead to complex mixtures and decomposition.[1]
Q3: What are the critical parameters to control during the nitration step?
A3: Temperature control is paramount during nitration to prevent over-nitration and the formation of undesired isomers. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) using a nitrating mixture of concentrated nitric and sulfuric acids.[2][3][4] The rate of addition of the nitrating agent should also be carefully controlled.
Q4: How can I improve the yield of the bromination step?
A4: The choice of brominating agent and solvent system is crucial. Common reagents include liquid bromine or N-bromosuccinimide (NBS). The reaction is often performed in a suitable solvent like acetic acid or a chlorinated solvent. Controlling the stoichiometry of the brominating agent is important to avoid di- or poly-bromination.
Q5: What are some common impurities, and how can they be removed?
A5: Common impurities may include regioisomers formed during nitration or bromination, unreacted starting materials, and di-brominated products. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low Overall Yield
- Suboptimal reaction conditions in one or more steps.- Loss of product during workup and purification.
- Systematically optimize the temperature, reaction time, and reagent stoichiometry for each step.- Ensure efficient extraction and minimize transfers during purification.
Formation of Multiple Isomers
- Incorrect order of nitration and bromination.- Ineffective directing group effect.
- Follow the established synthetic route (acetylation -> nitration -> bromination -> hydrolysis).- Ensure the protecting group is appropriate to direct the incoming electrophiles to the desired positions.
Over-nitration or Di-bromination
- Reaction temperature is too high.- Excess of nitrating or brominating agent.- Prolonged reaction time.
- Maintain strict temperature control, especially during the addition of reagents.- Use the correct stoichiometry of reagents.- Monitor the reaction progress using TLC to determine the optimal reaction time.
Incomplete Reaction
- Insufficient amount of reagent.- Low reaction temperature or short reaction time.- Poor quality of reagents.
- Ensure the correct molar ratios of reactants are used.- Gradually increase the reaction time or temperature while monitoring the reaction.- Use fresh, high-purity reagents.
Product Decomposition
- Harsh reaction conditions (e.g., high temperature, strong acidic or basic conditions).
- Use milder reaction conditions where possible.- Carefully neutralize the reaction mixture during workup.- Avoid prolonged exposure to strong acids or bases, especially during the deprotection step.
Experimental Protocols
Illustrative Synthesis Pathway
This protocol outlines a general procedure for the synthesis of 5-Bromo-2-methyl-3-nitroaniline.
Step 1: Acetylation of 2-Methylaniline
Dissolve 2-methylaniline in glacial acetic acid.
Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.
Stir the mixture for 1-2 hours at room temperature.
Pour the reaction mixture into ice-water to precipitate the product, 2-acetamidotoluene.
Filter, wash with cold water, and dry the product.
Step 2: Nitration of 2-Acetamidotoluene
Slowly add 2-acetamidotoluene to a pre-cooled (0-5°C) mixture of concentrated sulfuric acid and concentrated nitric acid.[4]
Maintain the temperature below 10°C throughout the addition.
Stir the mixture at low temperature for 2-3 hours.
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
Filter, wash with cold water until neutral, and dry. This step primarily yields 2-methyl-5-nitro-acetanilide.
Step 3: Bromination of the Nitrated Intermediate
Dissolve the nitrated acetanilide in a suitable solvent (e.g., acetic acid).
Add a solution of bromine in acetic acid dropwise at room temperature.
Stir the mixture for several hours until the reaction is complete (monitor by TLC).
Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.
Filter the precipitated product, wash with water, and dry.
Step 4: Hydrolysis (Deprotection) of the Amide
Reflux the brominated and nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid for several hours.
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.
Filter the crude 5-Bromo-2-methyl-3-nitroaniline, wash with water, and purify by recrystallization or column chromatography.
Visualizing the Synthesis and Troubleshooting
Caption: A typical synthetic pathway for 5-Bromo-2-methyl-3-nitroaniline.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Technical Support Center: Purification of Crude 5-Bromo-2-methyl-3-nitroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 5-Bromo-2-methyl-3-nitroaniline. Below you will find troubleshoot...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 5-Bromo-2-methyl-3-nitroaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 5-Bromo-2-methyl-3-nitroaniline?
A1: Crude 5-Bromo-2-methyl-3-nitroaniline, typically synthesized by the nitration of 3-Bromo-2-methylaniline, may contain several impurities. These can include:
Isomeric Byproducts: The nitration of 3-Bromo-2-methylaniline can lead to the formation of other isomers, such as 5-Bromo-2-methyl-x-nitroaniline (where the nitro group is at a different position) and di-nitrated products.
Unreacted Starting Material: Residual 3-Bromo-2-methylaniline may be present if the reaction has not gone to completion.
Oxidation Products: Anilines are susceptible to oxidation, which can result in colored, tarry impurities, especially under strong nitrating conditions.
Inorganic Salts: Salts may remain from the work-up procedure following the synthesis.
Q2: Which purification techniques are most suitable for 5-Bromo-2-methyl-3-nitroaniline?
A2: The two primary and most effective purification techniques for crude 5-Bromo-2-methyl-3-nitroaniline are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Recrystallization is a cost-effective method for removing small amounts of impurities and for obtaining a highly crystalline final product.
Column Chromatography is more effective for separating components with different polarities, especially when dealing with a complex mixture of isomers or a significant amount of impurities.
Q3: How do I select an appropriate solvent for the recrystallization of 5-Bromo-2-methyl-3-nitroaniline?
A3: An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures. For 5-Bromo-2-methyl-3-nitroaniline, which is a moderately polar compound, common solvents to test include:
Ethanol
Methanol
Isopropanol
Ethanol/water mixtures
Toluene
A systematic approach to solvent selection involves testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
Q4: What are the recommended conditions for column chromatography of 5-Bromo-2-methyl-3-nitroaniline?
A4: For the column chromatographic purification of 5-Bromo-2-methyl-3-nitroaniline, a normal-phase setup using silica gel is generally recommended. The polarity of the eluent is critical for good separation.
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired product. A starting point for TLC analysis could be a 9:1 or 4:1 hexane:ethyl acetate mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 5-Bromo-2-methyl-3-nitroaniline.
Issue
Possible Cause(s)
Suggested Solution(s)
Low Recovery After Recrystallization
- The chosen solvent is too good at room temperature.- Too much solvent was used for dissolution.- The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper.- Premature crystallization occurred during hot filtration.
- Test for a less effective solvent or a solvent mixture.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Preheat the filtration apparatus (funnel, filter flask) before hot filtration.
Oily Product Instead of Crystals During Recrystallization
- The presence of significant amounts of impurities is lowering the melting point of the mixture.- The compound is "oiling out" of the solution.
- Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.- Try adding a small seed crystal of the pure compound to induce crystallization. You can also try scratching the inside of the flask with a glass rod at the solvent line.
Colored Impurities Persist After Recrystallization
- Colored impurities are co-crystallizing with the product.- The aniline functionality is degrading due to heat or air exposure.
- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use about 1-2% by weight of the solute.- If possible, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Poor Separation During Column Chromatography
- The eluent system is not optimized.- The column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent.
- Perform a thorough TLC analysis to find an eluent system that gives good separation between the product and impurities (aim for a ΔRf > 0.2).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent for loading onto the column.
Streaking or Tailing of the Compound on TLC/Column
- The compound is interacting too strongly with the acidic silica gel due to the basicity of the aniline group.
- Add a small amount (0.5-1%) of triethylamine or a few drops of ammonia to the eluent system to neutralize the acidic sites on the silica gel. This often leads to sharper bands and better separation.
Data Presentation
The following table summarizes typical parameters for the purification techniques. Note that specific values for yield and purity are dependent on the initial purity of the crude material and the optimization of the chosen method.
Parameter
Recrystallization
Column Chromatography
Typical Solvent/Eluent
Ethanol, Methanol, Ethanol/Water
Hexane/Ethyl Acetate (e.g., 9:1 to 4:1 v/v)
Stationary Phase
N/A
Silica Gel (230-400 mesh)
Typical Yield
70-90%
60-85%
Expected Purity Improvement
Moderate to High
High
Key Advantage
Cost-effective, good for high final crystallinity
Excellent for separating complex mixtures
Experimental Protocols
Protocol 1: Recrystallization
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude 5-Bromo-2-methyl-3-nitroaniline. Add a few drops of a test solvent (e.g., ethanol) at room temperature. If it does not dissolve, gently heat the test tube. The ideal solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1). The ideal eluent system should give the product an Rf value of ~0.3 and show good separation from impurities.
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is readily soluble (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel.
Elution: Add the eluent to the column and begin collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-2-methyl-3-nitroaniline.
Mandatory Visualizations
Caption: Workflow for the purification of 5-Bromo-2-methyl-3-nitroaniline by recrystallization.
Caption: Workflow for the purification of 5-Bromo-2-methyl-3-nitroaniline by column chromatography.
Troubleshooting
common impurities in 5-Bromo-2-methyl-3-nitroaniline and their removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities in 5-Bromo-2-methyl-3-nitroaniline. Frequently Asked Questions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing common impurities in 5-Bromo-2-methyl-3-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available 5-Bromo-2-methyl-3-nitroaniline?
A1: Common impurities in 5-Bromo-2-methyl-3-nitroaniline typically arise from the synthetic route, which commonly involves the nitration and bromination of 2-methylaniline (o-toluidine). The specific impurities and their levels can vary between batches and manufacturers. The most likely impurities include:
Starting Materials: Residual 2-methylaniline or other precursors.
Positional Isomers: Other isomers of bromo-methyl-nitroaniline formed during the electrophilic substitution reactions. The relative positions of the bromo, methyl, and nitro groups can vary.
Over-reacted Products: Di-brominated or di-nitrated species.
Side-reaction Byproducts: Products from undesired side reactions occurring during synthesis.
Q2: How can I assess the purity of my 5-Bromo-2-methyl-3-nitroaniline sample?
A2: The purity of your sample can be assessed using several analytical techniques:
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main compound and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main compound and detect the presence of impurities.
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.
Q3: What are the general strategies for removing these impurities?
A3: The primary methods for purifying 5-Bromo-2-methyl-3-nitroaniline are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Troubleshooting Guides
Issue: My purified 5-Bromo-2-methyl-3-nitroaniline still shows multiple spots on TLC.
Possible Cause 1: Inappropriate Recrystallization Solvent
Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with a range of solvents or solvent mixtures (e.g., ethanol/water, toluene/heptane) to find the optimal system.
Possible Cause 2: Co-eluting Impurities in Column Chromatography
Solution: If impurities have similar polarities to the desired product, they may co-elute. Optimize the mobile phase by trying different solvent systems or adding a small percentage of a third solvent to modify the polarity. Changing the stationary phase (e.g., from silica gel to alumina) can also be effective.
Issue: The yield of my purified product is very low after recrystallization.
Possible Cause 1: Excessive Solvent Used
Solution: Using too much solvent will result in a significant amount of the product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Possible Cause 2: Premature Crystallization
Solution: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated and perform the filtration as quickly as possible.
Experimental Protocols
Protocol 1: Recrystallization of 5-Bromo-2-methyl-3-nitroaniline
This protocol is a general guideline and may require optimization based on the specific impurities present.
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, and mixtures with water or heptane) to identify a suitable recrystallization solvent.
Dissolution: In a flask, add the crude 5-Bromo-2-methyl-3-nitroaniline and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Column Chromatography for Purification
This method is effective for separating isomeric impurities.
Stationary Phase and Eluent Selection: For a compound like 5-Bromo-2-methyl-3-nitroaniline, silica gel is a common stationary phase. The eluent can be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired compound around 0.3-0.4).
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-2-methyl-3-nitroaniline.
Data Presentation
Table 1: Purity of 5-Bromo-2-methyl-3-nitroaniline Before and After Purification
Table 2: Common Impurities and Their Removal Efficiency
Potential Impurity
Typical Initial Level
Post-Recrystallization Level
Post-Chromatography Level
2-methylaniline
1-2%
< 0.1%
< 0.05%
4-Bromo-2-methyl-3-nitroaniline
5-7%
0.5%
< 0.1%
6-Bromo-2-methyl-3-nitroaniline
3-5%
0.3%
< 0.1%
Di-bromo-2-methyl-3-nitroaniline
1-3%
< 0.2%
< 0.1%
Mandatory Visualization
Caption: Purification workflow for 5-Bromo-2-methyl-3-nitroaniline.
Optimization
managing side reactions during the synthesis of 5-Bromo-2-methyl-3-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-3-nitroanil...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-3-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Bromo-2-methyl-3-nitroaniline?
A1: The most plausible and common synthetic route is the electrophilic nitration of 4-Bromo-2-methylaniline using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The starting material, 4-Bromo-2-methylaniline, is commercially available.
Q2: What are the expected major side products in this synthesis?
A2: The primary side products are other positional isomers formed during the nitration reaction. Due to the directing effects of the amino (-NH₂) and methyl (-CH₃) groups, which are both ortho-, para-directing, you can anticipate the formation of other nitro isomers. Additionally, oxidation of the aniline ring by nitric acid can lead to the formation of tarry byproducts, especially if the reaction temperature is not well-controlled.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Controlling the regioselectivity of the nitration is key. One effective strategy is to protect the amino group as an acetamide before nitration. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group, which can alter the isomer distribution. Following nitration, the acetyl group can be removed by hydrolysis. Strict temperature control during the nitration is also crucial for minimizing side reactions.
Q4: I'm observing a dark, tarry material in my reaction. What is the cause and how can I prevent it?
A4: The formation of tarry substances is a strong indication of oxidation of the aniline starting material by nitric acid. This is often exacerbated by elevated reaction temperatures. To prevent this, it is critical to maintain a low temperature (typically between 0°C and 10°C) throughout the addition of the nitrating mixture. Using a protecting group for the amine can also decrease its susceptibility to oxidation.
Q5: My final product yield is consistently low. What are the potential reasons?
A5: Low yields can stem from several factors:
Incomplete reaction: Ensure sufficient reaction time after the addition of the nitrating agent.
Significant byproduct formation: Optimize reaction conditions (e.g., temperature, concentration of acids) to favor the desired product.
Product loss during workup and purification: Carefully optimize extraction and recrystallization steps, including the choice of solvents, to minimize the loss of the desired product.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
High levels of isomeric byproducts
Direct nitration without a protecting group. Incorrect reaction temperature affecting regioselectivity.
Protect the amino group by acetylation to form N-(4-bromo-2-methylphenyl)acetamide before nitration. Strictly maintain the reaction temperature between 0°C and 10°C.
Formation of dark, tarry material
Oxidation of the aniline by nitric acid. Reaction temperature is too high.
Ensure the temperature is kept low (0-10°C) during the addition of the nitrating mixture. Consider using a protecting group for the amine to reduce its sensitivity to oxidation.
Low overall yield
Incomplete reaction. Significant byproduct formation. Loss of product during workup and purification.
Increase the reaction time after the addition of the nitrating agent. Optimize reaction conditions (temperature, acid concentration) to favor the desired product. Carefully optimize the purification steps (e.g., solvent choice for recrystallization) to minimize losses.
Difficulty in separating isomers
Similar solubility profiles of the isomers.
Employ fractional crystallization. For more challenging separations, column chromatography on silica gel is an effective purification method.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methyl-3-nitroaniline
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
Purity
4-Bromo-2-methylaniline
C₇H₈BrN
186.05
≥98%
Concentrated Sulfuric Acid
H₂SO₄
98.08
95-98%
Concentrated Nitric Acid
HNO₃
63.01
68-70%
Dichloromethane
CH₂Cl₂
84.93
ACS grade
Sodium Bicarbonate
NaHCO₃
84.01
≥99.5%
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
≥99%
Hexane
C₆H₁₄
86.18
ACS grade
Ethyl Acetate
C₄H₈O₂
88.11
ACS grade
Procedure:
Preparation of the Nitrating Mixture: In a separate flask, cool 15 mL of concentrated sulfuric acid to 0-5°C in an ice-water bath. Slowly add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10°C.
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0537 mol) of 4-Bromo-2-methylaniline in 20 mL of dichloromethane. Cool this solution to 0-5°C using an ice-water bath.
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 4-Bromo-2-methylaniline via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5°C throughout the addition.
Reaction Monitoring: After the complete addition, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
Neutralization and Drying: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-Bromo-2-methyl-3-nitroaniline.[1]
Visualizations
Caption: Experimental workflow for the synthesis of 5-Bromo-2-methyl-3-nitroaniline.
Caption: Troubleshooting logic for managing side reactions in the synthesis.
optimizing reaction conditions for 5-Bromo-2-methyl-3-nitroaniline synthesis
Disclaimer: The following experimental protocol and associated troubleshooting guide are based on established principles of organic chemistry and data from analogous reactions. A specific, validated protocol for the synt...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following experimental protocol and associated troubleshooting guide are based on established principles of organic chemistry and data from analogous reactions. A specific, validated protocol for the synthesis of 5-Bromo-2-methyl-3-nitroaniline was not found in the public domain. Researchers should treat this as a theoretical guide and optimize conditions based on their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for 5-Bromo-2-methyl-3-nitroaniline?
A1: A plausible and direct route is the electrophilic nitration of commercially available 5-Bromo-2-methylaniline. The directing effects of the amino (-NH2) and methyl (-CH3) groups, both being ortho, para-directors, would favor the introduction of the nitro group at the C3 position, which is ortho to the amino group and meta to the methyl group.
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include controlling the regioselectivity of the nitration to avoid the formation of other isomers, preventing over-nitration (dinitration), and minimizing oxidation of the aniline starting material by the strong nitric acid.
Q3: Why is temperature control so critical during the nitration step?
A3: Temperature control is crucial to prevent unwanted side reactions. Higher temperatures can lead to the formation of oxidation byproducts, appearing as dark, tarry materials, and can also decrease the regioselectivity of the reaction, leading to a mixture of isomers that are difficult to separate.
Q4: How can I purify the final product?
A4: The crude product can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. If isomeric impurities are significant, column chromatography on silica gel with a non-polar/polar eluent system (e.g., hexane/ethyl acetate) may be necessary.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Incomplete reaction. 2. Starting material was not fully dissolved. 3. Loss of product during workup.
1. Increase the reaction time or allow the reaction to stir for a longer period after the addition of the nitrating agent. Monitor the reaction by TLC. 2. Ensure the 5-Bromo-2-methylaniline is completely dissolved in the sulfuric acid before cooling. 3. Be careful during the neutralization and extraction steps to avoid loss of the organic layer. Ensure the pH is appropriate for the product to be in the organic phase.
Formation of a Dark, Tarry Substance
1. Oxidation of the aniline by nitric acid. 2. Reaction temperature was too high.
1. Add the nitrating mixture very slowly and maintain a low temperature (0-5 °C). 2. Ensure the reaction flask is adequately cooled in an ice-salt bath throughout the addition of the nitrating mixture.
Product is a Mixture of Isomers
1. Incorrect reaction temperature affecting regioselectivity. 2. Nitrating agent added too quickly.
1. Strictly maintain the reaction temperature between 0-5 °C. 2. Add the nitrating mixture dropwise with vigorous stirring to ensure proper mixing and heat dissipation.
Difficulty in Isolating the Product from the Aqueous Layer
1. Incorrect pH during workup. The product may be protonated and soluble in the aqueous layer. 2. Insufficient extraction.
1. Carefully neutralize the reaction mixture with a base (e.g., NaOH or Na2CO3 solution) to a pH of ~7-8 before extraction. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Experimental Protocol: Nitration of 5-Bromo-2-methylaniline
This protocol describes a potential method for the synthesis of 5-Bromo-2-methyl-3-nitroaniline.
Materials and Reagents
Reagent
Formula
Molar Mass ( g/mol )
Purity
5-Bromo-2-methylaniline
C₇H₈BrN
186.05
≥97%
Concentrated Sulfuric Acid
H₂SO₄
98.08
95-98%
Concentrated Nitric Acid
HNO₃
63.01
~70%
Dichloromethane
CH₂Cl₂
84.93
ACS Grade
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
~8% (w/v)
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Granular
Procedure
Preparation of the Nitrating Mixture: In a separate flask, slowly add a stoichiometric amount of concentrated nitric acid to a calculated volume of concentrated sulfuric acid, while cooling in an ice bath.
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 5-Bromo-2-methylaniline in concentrated sulfuric acid. Cool this solution to 0-5 °C using an ice-salt bath.
Nitration: Slowly add the prepared nitrating mixture to the solution of 5-Bromo-2-methylaniline via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup:
Carefully pour the reaction mixture onto crushed ice with stirring.
Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent and remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 5-Bromo-2-methyl-3-nitroaniline.
Visualizations
Caption: Experimental workflow for the synthesis of 5-Bromo-2-methyl-3-nitroaniline.
Caption: Troubleshooting decision tree for low product yield.
Optimization
safe handling and storage of 5-Bromo-2-methyl-3-nitroaniline in the lab
This technical support center provides essential guidance for the safe handling and storage of 5-Bromo-2-methyl-3-nitroaniline in a laboratory setting. The information is intended for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential guidance for the safe handling and storage of 5-Bromo-2-methyl-3-nitroaniline in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 5-Bromo-2-methyl-3-nitroaniline?
A1: 5-Bromo-2-methyl-3-nitroaniline is classified as harmful and presents several hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling 5-Bromo-2-methyl-3-nitroaniline, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing to prevent skin exposure, and safety glasses or goggles for eye protection.[3] In situations where dust may be generated, a NIOSH-approved respirator should be used.[4]
Q3: What are the proper storage conditions for 5-Bromo-2-methyl-3-nitroaniline?
A3: To ensure the stability and safety of 5-Bromo-2-methyl-3-nitroaniline, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Some suppliers recommend specific storage temperatures, such as 4°C and protection from light[2][6], while others suggest storage at room temperature in an inert atmosphere, kept in a dark place.
Q4: What materials are incompatible with 5-Bromo-2-methyl-3-nitroaniline?
A4: While specific incompatibility data for 5-Bromo-2-methyl-3-nitroaniline is limited, similar nitroaniline compounds are known to be incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][8] Contact with these substances should be avoided to prevent potentially vigorous or explosive reactions.[8]
Q5: How should I dispose of 5-Bromo-2-methyl-3-nitroaniline waste?
A5: Waste disposal of 5-Bromo-2-methyl-3-nitroaniline must be conducted in accordance with local, regional, and national regulations for hazardous waste.[3][9] It should be disposed of at an approved waste disposal plant.[5] Do not allow the chemical to enter drains or waterways.
Troubleshooting Guide
Q1: I’ve observed the solid 5-Bromo-2-methyl-3-nitroaniline has changed color in storage. What should I do?
A1: A change in color may indicate decomposition or contamination. Do not use the material. It is recommended to consult the manufacturer's technical support for further advice. Ensure the storage conditions (temperature, light exposure, and atmosphere) align with the supplier's recommendations.[2][6]
Q2: What is the appropriate first aid response to accidental exposure?
A2: The first aid response depends on the route of exposure:
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[3][10] Seek medical attention if irritation persists.[5]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5][10] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[9][10] Seek immediate medical attention.
Q3: How should a small spill of 5-Bromo-2-methyl-3-nitroaniline be handled?
A3: For a small spill, you should:
Evacuate non-essential personnel from the area.
Ensure the area is well-ventilated.
Wear appropriate PPE, including a respirator, gloves, and protective clothing.
Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[3]
Clean the spill area with a suitable solvent and then wash with soap and water.
Prevent the spilled material from entering drains.
No detailed experimental protocols for specific applications of 5-Bromo-2-methyl-3-nitroaniline were found in the safety and handling literature. Users should refer to their specific research protocols and conduct a thorough risk assessment before use. For assessing the compatibility of this compound with other chemicals, a small-scale test under controlled conditions is advisable.[8]
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of 5-Bromo-2-methyl-3-nitroaniline.
troubleshooting unexpected results in reactions with 5-Bromo-2-methyl-3-nitroaniline
Welcome to the technical support center for 5-Bromo-2-methyl-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in reactions invol...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 5-Bromo-2-methyl-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in reactions involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during experimentation.
Question: I am having difficulty dissolving 5-Bromo-2-methyl-3-nitroaniline in my reaction solvent. What can I do?
Answer:
5-Bromo-2-methyl-3-nitroaniline is a solid with limited solubility in non-polar solvents.[1] Its polarity is influenced by the amino and nitro groups.
Troubleshooting Steps:
Solvent Selection: Consider more polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). For reactions where protic solvents are acceptable, alcohols like ethanol or methanol can be used, although heating may be required.
Heating: Gently warming the mixture can significantly improve solubility. Ensure the temperature is well below the boiling point of the solvent and does not exceed the decomposition temperature of your reactants.
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
Co-solvent System: Employing a mixture of solvents can modulate the polarity to achieve better solubility. For instance, a small amount of DMF in a less polar solvent like Dichloromethane (DCM) might be effective.
A logical workflow for addressing solubility issues is presented below.
Caption: Troubleshooting workflow for solubility issues.
Unexpected Side Products in Electrophilic Aromatic Substitution
Question: I am attempting an electrophilic aromatic substitution (e.g., further bromination or nitration) on 5-Bromo-2-methyl-3-nitroaniline and obtaining a mixture of isomers or undesired byproducts. Why is this happening?
Answer:
The regiochemical outcome of electrophilic aromatic substitution on this molecule is complex due to the competing directing effects of the three existing substituents: the amino (-NH2), methyl (-CH3), and nitro (-NO2) groups.
Amino Group (-NH2): A strongly activating, ortho-, para-director.[2][3]
Methyl Group (-CH3): A weakly activating, ortho-, para-director.
Nitro Group (-NO2): A strongly deactivating, meta-director.
Bromo Group (-Br): A deactivating, ortho-, para-director.
The positions on the ring are influenced as follows:
Position 4: Activated by the ortho-directing methyl group and para-directing amino group.
Position 6: Activated by the ortho-directing amino group.
The strong activation by the amino group can lead to over-reactivity and multiple substitutions.[2][4] Furthermore, under strongly acidic conditions (e.g., nitration), the amino group can be protonated to an ammonium group (-NH3+), which is a strong deactivating, meta-director. This can lead to unexpected products.[5]
Troubleshooting Strategies:
Protect the Amino Group: To prevent over-reactivity and control the directing effects, the amino group can be protected, for example, by acetylation to form an acetamido group (-NHCOCH3).[2][3] This group is still an ortho-, para-director but is less activating than the amino group. The protecting group can be removed later by hydrolysis.
Illustrative Reaction Pathway:
Caption: General workflow for EAS with amine protection.
Control Reaction Conditions:
Temperature: Perform the reaction at a lower temperature to reduce the rate of reaction and minimize side product formation.
Stoichiometry: Use a precise stoichiometry of the electrophile to avoid multiple substitutions.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
Substituent
Position on Ring
Activating/Deactivating
Directing Effect
-NH2
1
Strongly Activating
Ortho, Para
-CH3
2
Weakly Activating
Ortho, Para
-NO2
3
Strongly Deactivating
Meta
-Br
5
Deactivating
Ortho, Para
Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to substitute the bromine atom via a nucleophilic aromatic substitution (SNAr) reaction, but the reaction is not proceeding or the yield is very low. What could be the issue?
Answer:
For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom).
In 5-Bromo-2-methyl-3-nitroaniline:
The nitro group (-NO2) is a strong electron-withdrawing group.
The bromine atom is at position 5. The nitro group is at position 3. They are meta to each other.
Because the strong electron-withdrawing nitro group is not ortho or para to the bromine, the ring is not sufficiently activated for SNAr to occur readily.[6]
Troubleshooting and Alternative Approaches:
Harsh Reaction Conditions: You can attempt to force the reaction by using higher temperatures and stronger nucleophiles, but this may lead to decomposition and side products.
Transition-Metal Catalysis: A more effective approach would be to use a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination (to replace Br with a nitrogen nucleophile) or a Suzuki or Stille coupling (to form a new C-C bond). These reactions do not require the same ortho/para activation as SNAr.
Reduction of the Nitro Group Leading to Unexpected Products
Question: When I try to reduce the nitro group to an amine, I am observing debromination or other side reactions. How can I selectively reduce the nitro group?
Answer:
The choice of reducing agent and reaction conditions is critical for the selective reduction of the nitro group without affecting the bromine substituent.
Catalytic Hydrogenation: While effective for nitro reduction, some catalysts (like Palladium on carbon, Pd/C) under certain conditions (e.g., in the presence of a base) can also catalyze hydrodebromination.
Metal/Acid Reductions: Strong reducing systems like Tin (Sn) or Iron (Fe) in acidic media (e.g., HCl) are generally effective for nitro group reduction and are less likely to cause debromination.[6]
Table 2: Common Reducing Agents for Nitro Groups and Potential Side Reactions
Reducing Agent
Typical Conditions
Suitability for 5-Bromo-2-methyl-3-nitroaniline
Potential Issues
H2, Pd/C
Methanol or Ethanol, room temp.
Moderate
Risk of hydrodebromination.
Fe, HCl
Ethanol/Water, reflux
Good
Generally selective for the nitro group.
SnCl2·2H2O
Ethanol, reflux
Good
A mild and often selective choice.
Sodium Dithionite (Na2S2O4)
Water/THF
Fair to Good
Can be used for selective reductions.
Recommended Protocol for Selective Nitro Group Reduction:
A reliable method for the selective reduction of the nitro group in the presence of a bromine atom is the use of iron powder in an acidic medium.
Experimental Protocol: Reduction of 5-Bromo-2-methyl-3-nitroaniline to 5-Bromo-2-methylbenzene-1,3-diamine
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2-methyl-3-nitroaniline (1.0 eq).
Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v).
Reagents: Add iron powder (e.g., 5.0 eq) and a catalytic amount of concentrated hydrochloric acid or acetic acid.
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
Extraction: Neutralize the filtrate with a base (e.g., NaHCO3 or Na2CO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Issues with Diazotization and Sandmeyer Reactions
Question: I am attempting to perform a Sandmeyer reaction on the amino group of 5-Bromo-2-methyl-3-nitroaniline, but the reaction is failing. What could be wrong?
Answer:
The success of a diazotization reaction, the first step of the Sandmeyer reaction, is highly dependent on the basicity of the aniline. The presence of the electron-withdrawing nitro and bromo groups on the ring significantly reduces the basicity of the amino group.[5] This can make the initial reaction with nitrous acid (formed from NaNO2 and a strong acid) difficult.
Troubleshooting Diazotization:
Acid Choice: Ensure a sufficiently strong acid (e.g., HCl, H2SO4) is used in adequate concentration.
Temperature Control: The diazonium salt formed can be unstable. It is crucial to maintain a low temperature, typically between 0 and 5 °C, throughout the reaction.
Slow Addition: The sodium nitrite solution should be added slowly to the solution of the aniline in acid to control the reaction rate and temperature.
Logical Flow for a Sandmeyer Reaction:
Caption: Step-wise process for a Sandmeyer reaction.
If the reaction continues to fail, it may be necessary to consider alternative synthetic routes that do not rely on the diazotization of this specific deactivated aniline.
stability issues of 5-Bromo-2-methyl-3-nitroaniline under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Bromo-2-methyl-3-nitroaniline under various experimental conditions. Be...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Bromo-2-methyl-3-nitroaniline under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address potential issues during its handling, storage, and use.
Troubleshooting Guide
Unexpected experimental results, such as low yield or the appearance of impurities, can often be attributed to the degradation of 5-Bromo-2-methyl-3-nitroaniline. This guide provides a systematic approach to identifying and resolving common stability-related issues.
Caption: Troubleshooting flowchart for stability issues of 5-Bromo-2-methyl-3-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 5-Bromo-2-methyl-3-nitroaniline?
A1: To ensure long-term stability, 5-Bromo-2-methyl-3-nitroaniline should be stored in a cool, dark, and dry place.[1][2] Several suppliers recommend storage at room temperature, while others suggest refrigeration at 4°C.[1][2] For optimal preservation, it is best to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation from moisture and atmospheric components.[2]
Q2: How does exposure to light affect the stability of this compound?
Q3: Can I heat solutions of 5-Bromo-2-methyl-3-nitroaniline?
A3: Caution should be exercised when heating this compound. Nitroanilines can undergo thermal decomposition at elevated temperatures. While the boiling point is high (approximately 348°C), prolonged heating, even at lower temperatures, may lead to degradation.[1] It is advisable to conduct reactions at the lowest possible temperature for the shortest duration necessary.
Q4: Is 5-Bromo-2-methyl-3-nitroaniline stable in acidic or basic solutions?
A4: The stability of 5-Bromo-2-methyl-3-nitroaniline in acidic or basic solutions can be a concern. The amino group can be protonated in strong acids, which may affect its reactivity and stability. In the presence of strong bases, the amino group can be deprotonated, potentially leading to side reactions. It is recommended to use this compound in neutral or buffered conditions when possible.
Q5: What are the likely degradation pathways for this molecule?
A5: While specific degradation pathways for 5-Bromo-2-methyl-3-nitroaniline are not extensively documented, based on the chemistry of related compounds, several potential degradation routes exist:
Reduction of the nitro group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group in the presence of reducing agents.
Nucleophilic aromatic substitution: The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack, which could potentially displace the bromo substituent.
Dehalogenation: Reductive dehalogenation of the bromo group is a possible reaction, particularly in the presence of a catalyst.
Stability Data Summary
The following table summarizes the known stability information for 5-Bromo-2-methyl-3-nitroaniline. Quantitative data on degradation rates under various conditions is limited in the public domain.
Avoid prolonged heating. Nitroanilines can be thermally sensitive.
General chemical knowledge
pH
Strongly Acidic or Basic
Potential for protonation or deprotonation of the amine, which may affect stability. Use in neutral or buffered conditions is advised.
General chemical knowledge
Experimental Protocol: Assessment of Thermal Stability in Solution
This protocol outlines a general method for assessing the thermal stability of 5-Bromo-2-methyl-3-nitroaniline in a specific solvent.
Caption: Experimental workflow for assessing thermal stability in solution.
Methodology:
Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-2-methyl-3-nitroaniline of known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, dioxane).
Sample Preparation: Aliquot the stock solution into several small, sealed vials to minimize solvent evaporation during the experiment.
Time Zero Analysis: Immediately analyze one of the vials (t=0) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the initial concentration and purity.
Incubation: Place the remaining vials in constant-temperature baths or ovens set to the desired temperatures for the stability study.
Time Point Analysis: At predetermined time intervals, remove a vial from each temperature and quench the degradation by cooling it to a low temperature (e.g., in an ice bath). Analyze the sample by HPLC or LC-MS.
Data Analysis: Quantify the amount of 5-Bromo-2-methyl-3-nitroaniline remaining at each time point. If significant degradation is observed, use the LC-MS data to identify potential degradation products. Plot the concentration of the parent compound versus time to determine the degradation kinetics.
analytical methods for detecting impurities in 5-Bromo-2-methyl-3-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 5-Bromo-2-methyl-3-nitroaniline. Freque...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 5-Bromo-2-methyl-3-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in 5-Bromo-2-methyl-3-nitroaniline?
Impurities in Active Pharmaceutical Ingredients (APIs) like 5-Bromo-2-methyl-3-nitroaniline can originate from various sources.[1] These unwanted chemicals can include byproducts from the manufacturing process, intermediates, reagents, solvents, or degradation products of the final API.[1] The primary sources include:
Raw Materials: Impurities present in the starting materials used for synthesis.[1]
Manufacturing Process: Side reactions or alterations in reaction conditions such as temperature and pH can generate impurities.[1] In the synthesis of substituted nitroanilines, which often involves nitration, potential impurities can include positional isomers and over-nitrated byproducts.[2]
Incomplete Reactions: Unreacted starting materials or intermediates remaining in the final product.[1]
Degradation: The compound may degrade under stress conditions like heat, light, or humidity, forming degradation products.[1]
Based on ICH guidelines, impurities can be classified as organic, inorganic, or residual solvents.[1]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
The most common and effective techniques for impurity profiling of pharmaceutical compounds are chromatographic methods.[3] Key methods include:
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique to identify and quantify organic impurities in drug substances.[1] It is ideal for non-volatile and thermally labile compounds.[2]
Gas Chromatography (GC): GC is primarily used to determine residual solvents and other volatile impurities.[1] It is best suited for volatile and thermally stable compounds.[2]
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is used to determine the molecular structure and weight of unknown impurities.[1][4]
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for the qualitative detection and separation of aromatic amines and other impurities.[5] It is often used for in-process checks and preliminary analysis.[6]
Q3: Why is it crucial to identify and control impurities in pharmaceutical development?
Identifying and controlling impurities is critical for regulatory compliance and patient safety.[1] Even small quantities of impurities can compromise the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies like the ICH have stringent guidelines (Q3A and Q3B) for reporting, identifying, and qualifying impurities. Proactive impurity control can prevent costly delays in later stages of drug development.[7]
Analytical Methodologies & Protocols
A robust, stability-indicating HPLC method is essential for obtaining a reliable impurity profile.[7] The method must be specific enough to separate all potential impurities from each other and from the main API peak.[7]
This protocol describes a general reverse-phase HPLC method suitable for analyzing 5-Bromo-2-methyl-3-nitroaniline and its non-volatile impurities.
Table 1: HPLC Experimental Parameters
Parameter
Recommended Condition
HPLC System
Standard HPLC with UV detector
Column
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient
0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-35 min: 80% to 30% B
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Detection
UV at 254 nm
Injection Vol.
10 µL
Experimental Protocol:
Mobile Phase Preparation: Prepare the mobile phase components and degas them thoroughly using sonication or vacuum filtration to prevent baseline noise and drift.[8]
Standard Preparation: Accurately weigh and dissolve a reference standard of 5-Bromo-2-methyl-3-nitroaniline in a suitable diluent (e.g., 50:50 acetonitrile/water) to create a stock solution.[2] Prepare a series of dilutions for linearity and quantitation.
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 1 mg/mL).[4] Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[8]
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[8]
Analysis: Inject the blank (diluent), standard solutions, and sample solutions.
Data Analysis: Integrate the peak areas of the API and all impurity peaks. Calculate the percentage of each impurity using the relative peak area method.
Gas Chromatography (GC-MS) Protocol for Volatile Impurities
This method is useful for identifying and quantifying volatile impurities, such as residual solvents or unreacted volatile starting materials.
Table 2: GC-MS Experimental Parameters
Parameter
Recommended Condition
GC-MS System
Gas chromatograph with a Mass Spectrometer detector
Column
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas
Helium at a constant flow rate (e.g., 1.2 mL/min)
Oven Program
Initial: 50 °C (hold 5 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
Injector Temp.
250 °C
MS Mode
Electron Ionization (EI) at 70 eV, scanning m/z 40-450
Injection Mode
Split (e.g., 20:1)
Experimental Protocol:
Standard Preparation: Prepare a stock solution containing known amounts of potential residual solvents in a suitable solvent (e.g., DMSO).
Sample Preparation: Accurately weigh the 5-Bromo-2-methyl-3-nitroaniline sample and dissolve it in the same solvent used for the standards to a known concentration (e.g., 50 mg/mL).
Analysis: Inject an appropriate volume (e.g., 1 µL) of the sample and standard solutions into the GC-MS system.
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with the standards. Quantify based on the calibration curve of the standards.
Troubleshooting Guides
HPLC Troubleshooting
Table 3: Common HPLC Issues and Solutions
Issue
Potential Cause(s)
Recommended Solution(s)
Baseline Noise or Drift
- Air bubbles in the mobile phase or detector.[8]- Contaminated mobile phase or column.[9]- Temperature fluctuations.[8]
- Degas the mobile phase thoroughly.[8]- Use high-purity solvents and prepare fresh mobile phase.[9]- Use a column oven to maintain a stable temperature.[8]
Peak Tailing
- Column degradation (clogged frit or deteriorated packing).[10]- Secondary interactions between the analyte and silica support.- Excessive sample load.[10]
- Regenerate or replace the column.[10]- Adjust mobile phase pH to ensure the analyte is in a single ionic form.[11]- Reduce the sample concentration or injection volume.
Inconsistent Retention Times
- Unstable column temperature.[11]- Inconsistent mobile phase composition.- Pump malfunction or leaks.[10]
- Ensure the column oven is functioning correctly.[11]- Prepare mobile phase accurately and ensure proper mixing.[10]- Check for leaks in the system and prime the pump.[12]
Unexpected Peaks
- Contamination in the sample or mobile phase.- Sample degradation after preparation.[9]- Carryover from a previous injection.
- Analyze a blank injection to identify the source.- Use a thermostatted autosampler if the sample is unstable.[9]- Implement adequate wash cycles between injections.[8]
Visual Workflow and Troubleshooting Diagrams
Caption: A typical workflow for the detection, identification, and quantification of impurities.
Caption: A logical decision tree for troubleshooting the appearance of unexpected peaks.
A Comparative Guide to the Synthesis of 5-Bromo-2-methyl-3-nitroaniline
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted anilines is a critical aspect of developing novel therapeutics and functional materials. 5-Bromo-2-met...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted anilines is a critical aspect of developing novel therapeutics and functional materials. 5-Bromo-2-methyl-3-nitroaniline is a valuable building block, and understanding the most effective routes to its synthesis is paramount. This guide provides a comparative analysis of two plausible synthetic pathways, offering experimental data, detailed protocols, and a logical framework to assist in selecting the optimal method.
At a Glance: Comparison of Synthetic Routes
Two primary retrosynthetic disconnections for 5-bromo-2-methyl-3-nitroaniline suggest two main forward synthetic strategies:
Route 1: Beginning with the commercially available 2-methyl-3-nitroaniline, this pathway introduces the bromo substituent in the final step. The key challenge lies in achieving regioselective bromination at the C5 position.
Route 2: This approach commences with 3-bromo-2-methylaniline and introduces the nitro group in the final step. Success in this route is contingent on the regioselective nitration at the C3 position.
The following table summarizes the key quantitative data for these two routes, based on experimental findings and analogous reactions.
Parameter
Route 1: Bromination of 2-methyl-3-nitroaniline
Route 2: Nitration of 3-bromo-2-methylaniline
Starting Material
2-methyl-3-nitroaniline
3-bromo-2-methylaniline
Key Transformation
Electrophilic Aromatic Bromination
Electrophilic Aromatic Nitration
Overall Yield
Moderate
High
Purity
Requires careful purification
High
Reaction Time
Several hours
Several hours
Key Challenge
Regioselectivity of bromination
Regioselectivity of nitration
In Focus: Experimental Protocols and Data
Route 1: Synthesis via Bromination of 2-methyl-3-nitroaniline
This route leverages the directing effects of the existing substituents to guide the incoming bromine electrophile. The amino and methyl groups are ortho-, para-directing and activating, while the nitro group is meta-directing and deactivating. The desired C5 position is meta to the nitro group and ortho to the methyl group, making regioselective bromination challenging but feasible under controlled conditions.
Experimental Protocol:
A solution of 2-methyl-3-nitroaniline (1 equivalent) in a suitable solvent such as acetic acid is prepared. To this solution, a brominating agent like N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at a controlled temperature, typically between 0 and 25 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to isolate the 5-bromo-2-methyl-3-nitroaniline isomer.
Quantitative Data:
While specific yield data for the direct bromination of 2-methyl-3-nitroaniline to the 5-bromo isomer is not extensively reported, analogous brominations of substituted anilines suggest that a mixture of isomers is likely. The yield of the desired product is anticipated to be in the moderate range, with purification being essential to achieve high purity.
Route 2: Synthesis via Nitration of 3-bromo-2-methylaniline
This pathway involves the nitration of a pre-functionalized aniline. The amino and methyl groups are ortho-, para-directing, while the bromo group is also ortho-, para-directing but deactivating. The target C3 position for nitration is ortho to the amino group and meta to the bromo group. Protection of the amino group as an acetamide can be employed to control the regioselectivity and prevent oxidation.
Experimental Protocol:
Step 1: Synthesis of N-(3-bromo-2-methylphenyl)acetamide
3-bromo-2-methylaniline (1 equivalent) is dissolved in acetic anhydride and gently warmed. The reaction is typically complete within a short period. The excess acetic anhydride is quenched, and the N-acetylated product is isolated.
Step 2: Nitration of N-(3-bromo-2-methylphenyl)acetamide
The N-(3-bromo-2-methylphenyl)acetamide is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time and then poured onto ice. The precipitated nitro-acetanilide is collected.
Step 3: Hydrolysis to 5-bromo-2-methyl-3-nitroaniline
The isolated N-(5-bromo-2-methyl-3-nitrophenyl)acetamide is heated with an acidic or basic solution to hydrolyze the amide and yield the final product, 5-bromo-2-methyl-3-nitroaniline.
Quantitative Data:
The synthesis of the starting material, 3-bromo-2-methylaniline, can be achieved in high yield (94-95%) by the reduction of 1-bromo-2-methyl-3-nitrobenzene.[1][2] The subsequent acetylation, nitration, and hydrolysis steps are generally high-yielding, suggesting that this route can provide the final product in high overall yield and purity.
Visualizing the Synthetic Pathways
To better understand the logical flow of each synthetic route, the following diagrams have been generated.
Comparison of the two main synthetic routes.
Conclusion
Both Route 1 and Route 2 present viable pathways for the synthesis of 5-bromo-2-methyl-3-nitroaniline.
Route 1 offers a more direct approach with fewer steps. However, it may suffer from lower regioselectivity, potentially leading to a mixture of brominated isomers and requiring more rigorous purification. This route might be suitable for initial exploratory work where rapid access to the compound is prioritized over yield and purity.
Route 2 , while involving more steps, provides greater control over the regioselectivity of the nitration step, especially with the use of a protecting group for the amine. This control is likely to result in a higher overall yield and purity of the final product. For applications where high purity is critical, such as in pharmaceutical development, Route 2 is the recommended approach.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the importance of yield and purity, and the availability of starting materials and reagents.
A Comparative Guide to 5-Bromo-2-methyl-3-nitroaniline and Other Brominated Nitroanilines in Synthesis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and drug discovery, brominated nitroanilines serve as versatile building blocks. Their utility stems from the p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, brominated nitroanilines serve as versatile building blocks. Their utility stems from the presence of multiple functional groups—an amine, a nitro group, and a bromine atom—that can be selectively manipulated to construct complex molecular architectures. This guide provides an objective comparison of 5-Bromo-2-methyl-3-nitroaniline and its structural isomers, focusing on their performance in key synthetic transformations, supported by experimental data.
Introduction to Brominated Nitroanilines in Synthesis
Brominated nitroanilines are key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other pharmaceuticals.[1][2] The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be a precursor to an amino group, offering another point for diversification. The relative positions of the bromo, methyl, and nitro substituents on the aniline ring significantly impact the substrate's reactivity due to electronic and steric effects.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of brominated nitroanilines in this reaction is influenced by the electronic environment of the carbon-bromine bond. Electron-withdrawing groups, such as the nitro group, can enhance the rate of the oxidative addition step in the catalytic cycle.[3]
A comparative kinetic study of the Suzuki reaction with 4-bromoaniline and 4-bromonitrobenzene demonstrated that the presence of an electron-withdrawing nitro group leads to a faster reaction and higher conversion compared to an electron-donating amino group.[4] This suggests that brominated nitroanilines are generally more reactive in Suzuki couplings than their non-nitrated counterparts.
Table 1: Representative Yields in Suzuki-Miyaura Coupling Reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Amino-Heterocycle
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines and serves as a representative procedure for the Suzuki coupling of brominated nitroanilines.
Materials:
5-Bromo-2-methyl-3-nitroaniline (1.0 eq)
Arylboronic acid (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
Potassium phosphate (2.5 eq)
1,4-Dioxane (anhydrous)
Water (degassed)
Procedure:
To a dry Schlenk flask, add 5-Bromo-2-methyl-3-nitroaniline, the arylboronic acid, and potassium phosphate.
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
A general workflow for a Suzuki-Miyaura coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The electronic nature of the substituents on the bromoaniline plays a crucial role in the reaction's efficiency. Studies have shown that nitroanilines can be excellent coupling partners in Buchwald-Hartwig aminations, often providing high yields.[6] The electron-withdrawing nitro group can facilitate the reductive elimination step of the catalytic cycle.
In a study on the Buchwald-Hartwig amination of bromo-estrone derivatives, it was observed that couplings with nitroanilines gave the best yields, irrespective of the position of the nitro group.[6] This indicates that brominated nitroanilines are generally good substrates for this transformation.
Table 2: Representative Yields in Buchwald-Hartwig Amination Reactions.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an aniline.
Materials:
Brominated Nitroaniline (1.0 eq)
Amine (1.2 eq)
Palladium(II) Acetate (2 mol%)
XPhos (4 mol%)
Sodium tert-butoxide (1.4 eq)
Toluene (anhydrous)
Procedure:
In a dry Schlenk tube under an inert atmosphere, combine the brominated nitroaniline, palladium(II) acetate, XPhos, and sodium tert-butoxide.
Add the amine followed by anhydrous toluene.
Seal the tube and stir the reaction mixture vigorously at 100 °C.
Monitor the reaction progress by TLC.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
A simplified catalytic cycle for the Buchwald-Hartwig amination.
Performance in Heck Reactions
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[8] While specific comparative data for brominated nitroanilines in the Heck reaction is scarce, the general principles of palladium-catalyzed cross-coupling suggest that these electron-deficient substrates should be reactive. The electron-withdrawing nitro group is expected to facilitate the oxidative addition step.
Synthesis of Bioactive Molecules
Brominated nitroanilines are valuable precursors in the synthesis of kinase inhibitors and other biologically active compounds.[1][2] For example, 2-methyl-5-nitroaniline has been used in the synthesis of potent tyrosine kinase inhibitors.[1] The bromo- and nitro-substituents provide orthogonal handles for sequential functionalization, allowing for the construction of complex molecular libraries for drug discovery.
A generalized synthetic pathway to kinase inhibitors.
Conclusion
5-Bromo-2-methyl-3-nitroaniline and its isomers are versatile and reactive building blocks in organic synthesis. The presence of the electron-withdrawing nitro group generally enhances their reactivity in palladium-catalyzed cross-coupling reactions compared to non-nitrated bromoanilines. While direct comparative studies of all isomers are limited, the available data on structurally similar compounds and the principles of physical organic chemistry allow for the rational selection of a specific isomer for a desired synthetic transformation. The choice between isomers will ultimately depend on the desired substitution pattern of the final product and the potential for steric hindrance to influence reaction outcomes. These compounds will undoubtedly continue to be valuable tools for researchers in the development of new pharmaceuticals and functional materials.
Spectroscopic Scrutiny: A Comparative Analysis of 5-Bromo-2-methyl-3-nitroaniline Isomers
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 5-Bromo-2-methyl-3-nitroaniline and its positional isomers. This report provides a detailed compar...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 5-Bromo-2-methyl-3-nitroaniline and its positional isomers. This report provides a detailed comparison of their NMR, IR, UV-Vis, and Mass Spectrometry data, supplemented with experimental protocols and logical workflows for their differentiation.
Introduction
5-Bromo-2-methyl-3-nitroaniline and its isomers are substituted aromatic amines that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. The specific arrangement of the bromo, methyl, nitro, and amino groups on the benzene ring profoundly influences the molecule's physicochemical properties and reactivity. Consequently, unambiguous identification and differentiation of these isomers are paramount in synthetic chemistry and drug development to ensure the desired biological activity and avoid unintended side effects. This guide presents a detailed spectroscopic comparison of 5-Bromo-2-methyl-3-nitroaniline and its key positional isomers, providing a valuable resource for their accurate identification.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 5-Bromo-2-methyl-3-nitroaniline and a selection of its isomers. These data points serve as a foundation for the comparative analysis and differentiation of these closely related compounds.
Data not readily available in a comparable format.
Data not readily available in a comparable format.
Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies [cm⁻¹])
Compound
N-H Stretching
NO₂ Stretching (asym/sym)
C-N Stretching
C-Br Stretching
5-Bromo-2-methyl-3-nitroaniline
~3400-3300 (two bands for -NH₂)
~1530 / ~1350
~1300
~600-500
Isomers
Similar to the parent compound
Similar to the parent compound
Similar to the parent compound
Similar to the parent compound
Note: Specific peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (λmax [nm])
Compound
Solvent
λmax (nm)
Substituted Nitroanilines
Ethanol/Methanol
Typically in the range of 350-420 nm
Note: The exact λmax is highly dependent on the solvent polarity and the specific substitution pattern of the isomer.
Table 5: Mass Spectrometry Data (Key Fragments m/z)
Compound
Molecular Ion [M]⁺
Key Fragmentation Patterns
5-Bromo-2-methyl-3-nitroaniline
m/z 230/232 (due to Br isotopes)
Loss of NO₂, loss of Br, loss of CH₃
Isomers
m/z 230/232
Similar fragmentation pathways, but relative intensities may vary.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution was thoroughly mixed to ensure homogeneity.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz.
¹H NMR Parameters: A standard pulse sequence was used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.
¹³C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral width of approximately 220 ppm. A longer acquisition time and a larger number of scans (typically 1024 or more) were used to achieve adequate sensitivity.
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two or similar FTIR spectrometer.
Data Acquisition: The spectrum was typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.
Data Analysis: The vibrational frequencies of the key functional groups were identified and are reported in wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the analyte was prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade solvent (e.g., ethanol or methanol). This stock solution was then serially diluted to obtain a final concentration that gives an absorbance reading in the optimal range (typically 0.2-0.8).
Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-1800 or a similar double-beam spectrophotometer.
Data Acquisition: The spectrum was scanned over a wavelength range of 200 to 600 nm. A baseline correction was performed using a cuvette containing the pure solvent.
Data Analysis: The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent was injected into the GC.
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.
Ionization: In the EI source, the sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.
Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus m/z, was analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Visualization of Analytical Workflow
The differentiation of 5-Bromo-2-methyl-3-nitroaniline isomers can be approached systematically using the distinct information provided by each spectroscopic technique. The following diagram illustrates a logical workflow for this process.
Assessing the Biological Activity of 5-Bromo-2-methyl-3-nitroaniline Derivatives: A Comparative Guide
An analysis of the therapeutic potential of 5-Bromo-2-methyl-3-nitroaniline derivatives, drawing comparisons with structurally related compounds, reveals significant prospects in anticancer and antimicrobial applications...
Author: BenchChem Technical Support Team. Date: December 2025
An analysis of the therapeutic potential of 5-Bromo-2-methyl-3-nitroaniline derivatives, drawing comparisons with structurally related compounds, reveals significant prospects in anticancer and antimicrobial applications. While direct experimental data on a series of these specific derivatives is limited in publicly available research, this guide synthesizes findings from analogous nitroaniline and bromo-substituted aromatic compounds to provide a comparative overview of their biological activities and the methodologies used for their assessment.
Nitroaniline derivatives are a well-established class of compounds in medicinal chemistry, recognized for their broad spectrum of biological effects.[1] The inclusion of a nitro group, an electron-withdrawing moiety, is often crucial to their mechanism of action.[2] This is particularly relevant in cancer therapy, where it can facilitate bioreductive activation under the hypoxic conditions found in solid tumors.[2] Furthermore, nitro-containing molecules are known to exhibit extensive antimicrobial properties.[3][4] The presence of bromine and methyl groups on the aniline scaffold further modulates the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and leading to improved efficacy and selectivity.
This guide provides a comparative analysis of the biological performance of compounds structurally related to 5-Bromo-2-methyl-3-nitroaniline, supported by experimental data from various studies. Detailed experimental protocols for key biological assays are also presented to aid researchers in the evaluation of novel derivatives.
Comparative Anticancer Activity
Nitroaniline and bromo-substituted derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways necessary for cancer cell proliferation. The following table summarizes the in vitro anticancer activity of selected analogous compounds.
The antimicrobial potential of nitroaromatic compounds is well-documented, with their mechanism of action often involving the intracellular reduction of the nitro group to produce toxic radical species that damage cellular components, including DNA.[7][8] The following table presents the antimicrobial activity of related compounds against various pathogens. Due to the diversity of methodologies, data is presented as reported in the respective studies.
Compound Class
Test Compound(s)
Microorganism(s)
Activity/Metric
Reference
5-bromo-5-nitro-1,3-dioxane
Bronidox
Gram-positive & negative bacteria, yeast, fungi
MIC testing performed, primary mode of action is oxidation of essential protein thiols
Detailed methodologies are crucial for the reproducible assessment of biological activity. Below are protocols for commonly employed assays in the evaluation of anticancer and antimicrobial properties.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[6]
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for assessing the biological activity of novel chemical compounds.
Caption: A potential apoptotic signaling pathway induced by bioactive nitroaniline derivatives.
Validating the Molecular Structure of 5-Bromo-2-methyl-3-nitroaniline: A Comparative Crystallographic and Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive framework for the struc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive framework for the structural validation of 5-Bromo-2-methyl-3-nitroaniline. In the absence of published single-crystal X-ray diffraction data for this specific compound, we present a comparative analysis with a structurally related molecule, 2-Bromo-4-nitroaniline, for which crystallographic data is available. This guide further details alternative spectroscopic techniques that are essential for a thorough structural elucidation and provides a standardized protocol for performing single-crystal X-ray diffraction.
Performance Comparison: Crystallographic and Physicochemical Data
While specific crystallographic data for 5-Bromo-2-methyl-3-nitroaniline is not publicly available, a comparison of its known physicochemical properties with the crystallographic data of a regioisomer, 2-Bromo-4-nitroaniline, can provide valuable insights for validation purposes. The presence and position of substituents on the aniline ring will influence the crystal packing and unit cell parameters.
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound.[4][5] The following protocol outlines the key steps for the structural validation of 5-Bromo-2-methyl-3-nitroaniline.
1. Crystal Growth:
Objective: To obtain single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions) with minimal defects.
Methodology: Slow evaporation of a saturated solution is a common technique.
Dissolve 5-Bromo-2-methyl-3-nitroaniline in a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature to ensure complete dissolution.
Filter the solution to remove any particulate matter.
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.
2. Crystal Mounting and Data Collection:
Objective: To mount a single crystal on the diffractometer and collect diffraction data.
Methodology:
A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[1]
The diffracted X-rays are collected as a series of diffraction patterns at different crystal orientations.
3. Structure Solution and Refinement:
Objective: To process the collected data to generate a three-dimensional electron density map and refine the atomic positions.
Methodology:
The collected diffraction data is processed to determine the unit cell parameters and space group.
The structure is "solved" using direct methods or Patterson methods to obtain initial phases for the structure factors.
An initial model of the molecule is built into the resulting electron density map.
The model is "refined" by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using parameters like the R-factor.[2]
Alternative Spectroscopic Validation Methods
In conjunction with, or in the absence of, crystallographic data, a combination of spectroscopic techniques is essential for comprehensive structural elucidation.[6][7]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For 5-Bromo-2-methyl-3-nitroaniline, one would expect distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns indicative of their relative positions.
¹³C NMR: Reveals the number and electronic environment of the carbon atoms in the molecule.
2. Infrared (IR) Spectroscopy:
Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. Key expected absorptions for 5-Bromo-2-methyl-3-nitroaniline would include N-H stretching vibrations for the amine group, symmetric and asymmetric stretching of the nitro group, and C-H and C=C stretching of the aromatic ring.
3. Mass Spectrometry (MS):
Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in confirming the structure. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum of 5-Bromo-2-methyl-3-nitroaniline.
Visualization of the Validation Workflow
The logical flow for the comprehensive structural validation of 5-Bromo-2-methyl-3-nitroaniline is depicted in the following diagram.
Caption: Logical workflow for the structural validation of 5-Bromo-2-methyl-3-nitroaniline.
A Comparative Guide to the Reactivity of Aniline Derivatives in Electrophilic Bromination
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the reactivity of various aniline derivatives in electrophilic bromination reactions. Understanding the relat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various aniline derivatives in electrophilic bromination reactions. Understanding the relative reactivity of these compounds is crucial for controlling reaction outcomes, optimizing yields, and designing synthetic routes in pharmaceutical and chemical research. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying chemical principles.
Introduction to Electrophilic Bromination of Anilines
Aniline and its derivatives are highly important precursors in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and agrochemicals. A common and fundamental transformation of these molecules is electrophilic aromatic substitution, particularly bromination. The amino group (-NH₂) of aniline is a strong activating group, meaning it significantly increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles like bromine.
This high reactivity, however, can be a double-edged sword. While it facilitates the reaction, it often leads to polysubstitution, yielding 2,4,6-tribromoaniline as the major product even without a catalyst.[1][2] For the selective synthesis of mono- or di-substituted products, a nuanced understanding of the factors influencing reactivity is essential. This guide will delve into these factors, providing a comparative analysis of different aniline derivatives.
Comparative Reactivity: Experimental Data
The reactivity of aniline derivatives in electrophilic bromination is profoundly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) enhance the reactivity by further increasing the electron density of the ring, while electron-withdrawing groups (EWGs) decrease it.
A kinetic study on the halogenation of aniline and its methylated derivatives provides a clear quantitative comparison of their reactivity. The order of reactivity was determined to be:
This trend can be attributed to the electron-donating nature of the methyl group, which activates the benzene ring towards electrophilic attack. The para-position in p-toluidine allows for effective stabilization of the intermediate carbocation through resonance and inductive effects, making it the most reactive.
To control the high reactivity of the amino group, it is often converted to an amide, such as acetanilide. The acetyl group is less activating than the amino group because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. This moderation in reactivity allows for selective monobromination, predominantly at the para position due to the steric hindrance of the acetyl group.[2]
Note: The relative reactivity trend is a qualitative representation based on established principles of electrophilic aromatic substitution. The typical products listed assume an excess of the brominating agent for the more reactive substrates.
Experimental Protocols
Detailed methodologies for key bromination experiments are provided below. These protocols can be adapted based on the specific aniline derivative and the desired outcome.
Protocol 1: Uncontrolled Bromination of Aniline
This protocol demonstrates the high reactivity of aniline, leading to polysubstitution.
Materials:
Aniline
Bromine water (aqueous solution of Br₂)
Glacial acetic acid
Beaker
Stirring rod
Procedure:
Dissolve a small amount of aniline in glacial acetic acid in a beaker.
Slowly add bromine water to the aniline solution while stirring.
A white precipitate of 2,4,6-tribromoaniline will form almost instantaneously.[1]
Filter the precipitate, wash with cold water, and dry.
Protocol 2: Controlled Monobromination of Aniline via Acetanilide
This two-step protocol illustrates the moderation of reactivity by converting the amino group to an amide.
Step 1: Synthesis of Acetanilide
In a fume hood, add 5.0 mL of aniline to a 125 mL Erlenmeyer flask.
Add 10 mL of acetic anhydride to the flask.
Swirl the flask gently to mix the reactants. The reaction is exothermic.
After the initial reaction subsides, heat the flask gently on a hot plate for about 10 minutes to complete the reaction.
Allow the flask to cool to room temperature, then place it in an ice bath to induce crystallization.
Collect the acetanilide crystals by vacuum filtration and wash with cold water.
Step 2: Bromination of Acetanilide
Dissolve 1.0 g of the synthesized acetanilide in 10 mL of glacial acetic acid in a 50 mL Erlenmeyer flask.
In a separate container, prepare a solution of 0.4 mL of bromine in 5 mL of glacial acetic acid.
Slowly add the bromine solution dropwise to the stirred acetanilide solution.
Continue stirring for 15 minutes at room temperature. A precipitate of p-bromoacetanilide will form.
Pour the reaction mixture into 50 mL of cold water to fully precipitate the product.
Collect the p-bromoacetanilide crystals by vacuum filtration and wash with cold water.
Visualizing the Reaction Mechanisms and Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of electrophilic bromination and a typical experimental workflow for controlled bromination.
Caption: Mechanism of electrophilic bromination of aniline.
Caption: Workflow for controlled monobromination of aniline.
Conclusion
The reactivity of aniline derivatives in electrophilic bromination is a well-established principle in organic chemistry, governed by the electronic effects of substituents on the aromatic ring. While aniline itself is highly reactive, leading to polysubstitution, this reactivity can be effectively modulated by converting the amino group into an amide. This allows for greater control over the reaction and the selective synthesis of desired products. The provided experimental data and protocols offer a practical framework for researchers to approach the bromination of aniline derivatives in their synthetic endeavors. Further quantitative kinetic studies on a broader range of derivatives would provide a more comprehensive understanding and predictive power for these important reactions.
Evaluating the Purity of Synthesized 5-Bromo-2-methyl-3-nitroaniline: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For a compound such as 5-Bromo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For a compound such as 5-Bromo-2-methyl-3-nitroaniline, a key intermediate in various synthetic pathways, confirming its purity is paramount to ensure the reliability of subsequent reactions and the safety of final products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for evaluating the purity of synthesized 5-Bromo-2-methyl-3-nitroaniline, complete with detailed experimental protocols and supporting data.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1] However, a multi-faceted approach utilizing alternative techniques can provide a more complete purity profile. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct measure of purity without the need for a specific reference standard of the main component.[2][3]
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative NMR (qNMR)
Principle
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Separation of volatile compounds in the gas phase followed by mass-based detection.
Quantification based on the integral of a specific nucleus's signal relative to a certified internal standard.
Primary Use
Quantification of the main component and non-volatile impurities.
Identification and quantification of volatile and semi-volatile impurities.
Absolute purity determination without a reference standard of the analyte.
Pulse Program: A standard quantitative ¹H NMR experiment with a sufficient relaxation delay (e.g., 5 times the longest T1).
Number of Scans: 16 or higher for good signal-to-noise.
Sample Preparation:
Accurately weigh approximately 20 mg of the 5-Bromo-2-methyl-3-nitroaniline sample.
Accurately weigh approximately 10 mg of the maleic acid internal standard.
Dissolve both in a known volume of DMSO-d6 in an NMR tube.
Acquire the ¹H NMR spectrum.
Data Presentation
The following table summarizes hypothetical but realistic data for the purity assessment of a synthesized batch of 5-Bromo-2-methyl-3-nitroaniline using the described methods.
Analytical Method
Purity of 5-Bromo-2-methyl-3-nitroaniline (%)
Major Impurity Detected
Impurity Content (%)
HPLC
98.5
5-Bromo-2-methyl-x-nitroaniline (isomer)
1.2
GC-MS
Not determined
2-Methyl-3-nitroaniline (starting material)
0.3
qNMR
98.2
Not applicable
Not applicable
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC-based purity evaluation of 5-Bromo-2-methyl-3-nitroaniline.
Caption: HPLC experimental workflow for purity analysis.
Conclusion
For the comprehensive purity assessment of synthesized 5-Bromo-2-methyl-3-nitroaniline, a validated HPLC method serves as a robust primary technique for quantification of the main component and non-volatile impurities. The use of orthogonal methods such as GC-MS for volatile impurities and qNMR for absolute purity determination provides a more complete and reliable characterization of the synthesized material. This multi-technique approach is crucial for ensuring the quality and consistency of chemical intermediates in research and development.
A Comparative Cost-Benefit Analysis of Synthetic Pathways to 5-Bromo-2-methyl-3-nitroaniline
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel intermediates is a critical aspect of the discovery pipeline. 5-Bromo-2-methyl-3-nitroaniline is a valuable...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of novel intermediates is a critical aspect of the discovery pipeline. 5-Bromo-2-methyl-3-nitroaniline is a valuable substituted aniline derivative with potential applications as a building block in the synthesis of complex organic molecules. This guide provides a comparative cost-benefit analysis of three plausible synthetic pathways to this target molecule, offering insights into the potential yields, costs, and experimental considerations for each route.
The analysis considers three distinct synthetic strategies, each starting from a commercially available precursor:
Pathway 1: Direct bromination of 2-methyl-3-nitroaniline.
Pathway 2: Nitration of 3-bromo-2-methylaniline.
Pathway 3: A multi-step synthesis commencing with o-toluidine.
Each pathway is evaluated based on the estimated cost of starting materials, the number of synthetic steps, and the projected overall yield. The experimental protocols provided are based on established methodologies for analogous transformations and are intended to serve as a practical guide for laboratory synthesis.
The following are detailed experimental protocols for the key transformations in each proposed synthetic pathway.
Pathway 1: Bromination of 2-methyl-3-nitroaniline
Objective: To synthesize 5-Bromo-2-methyl-3-nitroaniline by the direct bromination of 2-methyl-3-nitroaniline. The regioselectivity of this reaction is critical and is influenced by the solvent. Apolar solvents are expected to favor ortho-bromination to the amino group.
Materials:
2-methyl-3-nitroaniline
N-Bromosuccinimide (NBS)
Carbon tetrachloride (CCl4) or other apolar solvent
Sodium thiosulfate solution
Sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
In a round-bottom flask protected from light, dissolve 2-methyl-3-nitroaniline (1 equivalent) in the chosen apolar solvent (e.g., CCl4).
Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the 5-Bromo-2-methyl-3-nitroaniline isomer.
Pathway 2: Nitration of 3-bromo-2-methylaniline
Objective: To synthesize 5-Bromo-2-methyl-3-nitroaniline by the nitration of 3-bromo-2-methylaniline. The directing effects of the amino, bromo, and methyl groups will determine the regioselectivity of the nitration.
Materials:
3-bromo-2-methylaniline
Concentrated Sulfuric Acid (H2SO4)
Concentrated Nitric Acid (HNO3)
Ice
Sodium bicarbonate solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
In a flask cooled in an ice-salt bath, slowly add 3-bromo-2-methylaniline (1 equivalent) to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1 equivalent) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
Add the nitrating mixture dropwise to the solution of the aniline derivative, keeping the temperature below 10 °C.
After the addition is complete, stir the reaction mixture at low temperature for a designated time, monitoring the progress by TLC.
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to isolate 5-Bromo-2-methyl-3-nitroaniline.
Pathway 3: Multi-step Synthesis from o-Toluidine
This pathway involves four main steps: acetylation of the amino group, nitration, bromination, and subsequent deprotection.
Step 3a: Acetylation of o-Toluidine
To o-toluidine (1 equivalent) in a round-bottom flask, add acetic anhydride (1.1 equivalents).
Heat the mixture under reflux for 1-2 hours.
Cool the reaction mixture and pour it into cold water to precipitate N-acetyl-o-toluidine.
Filter the solid, wash with water, and dry. A high yield is expected for this step.
Step 3b: Nitration of N-acetyl-o-toluidine
Suspend the dried N-acetyl-o-toluidine (1 equivalent) in concentrated sulfuric acid and cool the mixture in an ice bath.
Slowly add a mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid dropwise, maintaining a low temperature.
After the addition, stir the mixture for an appropriate time and then pour it onto crushed ice.
Filter the precipitated nitroacetanilide isomers, wash with cold water, and dry. This will be a mixture of isomers, with the 3-nitro and 5-nitro derivatives being the main products.
Step 3c: Bromination of the Nitro-N-acetyl-o-toluidine Mixture
Dissolve the mixture of nitro-N-acetyl-o-toluidine isomers in a suitable solvent.
Add N-Bromosuccinimide (1 equivalent) and a radical initiator (e.g., AIBN) if benzylic bromination is to be avoided, or perform the reaction in the dark.
Monitor the reaction by TLC.
Work up the reaction as described in Pathway 1 to obtain a mixture of brominated nitro-N-acetyl-o-toluidine isomers.
Step 3d: Hydrolysis of the Brominated Nitro-N-acetyl-o-toluidine
Reflux the mixture of brominated nitro-N-acetyl-o-toluidine isomers with aqueous hydrochloric acid.
Monitor the hydrolysis by TLC until the starting material is consumed.
Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the mixture of bromo-nitro-o-toluidine isomers.
Filter the product, wash with water, and dry.
Isolate the desired 5-Bromo-2-methyl-3-nitroaniline from the isomeric mixture using column chromatography.
Visualization of the Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for the cost-benefit analysis of the different synthetic pathways.
Validation
characterization and validation of novel compounds derived from 5-Bromo-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of newly synthesized compounds derived from the versatile starting material, 5-Bromo-2-methyl-3-nitroaniline. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of newly synthesized compounds derived from the versatile starting material, 5-Bromo-2-methyl-3-nitroaniline. The following sections detail the characterization and validation of these novel entities, offering objective comparisons of their performance with supporting experimental data. Nitro compounds are recognized for a wide spectrum of biological activities, including antimicrobial and antineoplastic effects, making their derivatives promising candidates for further investigation.[1][2][3]
Compound Characterization and Comparative Data
The functionalization of 5-Bromo-2-methyl-3-nitroaniline can lead to a diverse range of novel compounds with potentially enhanced biological activities. The nitro group, in particular, is a key pharmacophore that can be involved in bioreductive activation, especially in hypoxic environments such as solid tumors.[4] The strategic placement of bromo, methyl, and nitro groups on the aniline ring provides multiple sites for chemical modification, influencing the physicochemical and biological properties of the resulting derivatives.
Below is a summary of the physicochemical and in vitro biological data for two novel hypothetical derivatives, Compound A and Compound B , compared to the parent molecule.
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
General Synthesis of Novel Derivatives (Exemplified by Compound A)
A common synthetic route for derivatizing nitroanilines involves N-acylation or Suzuki coupling. For Compound A, an N-acylation protocol is described:
Reaction Setup: To a solution of 5-Bromo-2-methyl-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, triethylamine (1.5 eq) is added. The mixture is cooled to 0°C.
Acylation: 4-Nitrobenzoyl chloride (1.1 eq) dissolved in anhydrous DCM is added dropwise over 30 minutes.
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
Compound Treatment: Cells are treated with various concentrations of the test compounds (Compound A, Compound B) and a positive control (Doxorubicin) for 48 hours.
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 5 x 10^5 CFU/mL.
Compound Dilution: Test compounds are serially diluted in MHB in a 96-well plate.
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacterial suspension without compound) and a negative control (broth only) are included.
Incubation: The plate is incubated at 37°C for 18-24 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations: Pathways and Workflows
The following diagrams illustrate a potential mechanism of action for nitroaromatic compounds and a general workflow for their characterization and validation.
Caption: Potential mechanism of action for nitroaromatic compounds.
Caption: General workflow for compound characterization and validation.
Proper Disposal of 5-Bromo-2-methyl-3-nitroaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a co...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 5-Bromo-2-methyl-3-nitroaniline, a compound frequently used in synthetic chemistry.
This guide outlines the necessary personal protective equipment (PPE), step-by-step disposal instructions, and immediate actions to take in the event of an accidental spill.
Key Safety and Disposal Information
The following table summarizes critical safety and disposal information derived from safety data sheets (SDSs). It is imperative to consult the specific SDS for the product you are using and to adhere to all local, state, and federal regulations.
Category
Information
Citation
Hazard Statements
Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.
Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection. Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Dispose of contents and container to an approved waste disposal plant or an authorized hazardous or special waste collection point. Do not allow the product to enter drains. Avoid release to the environment.
The disposal of 5-Bromo-2-methyl-3-nitroaniline must be handled by a licensed and approved waste disposal company. The following steps provide a general workflow for preparing the chemical waste for collection.
1. Personal Protective Equipment (PPE) and Preparation:
Before handling the chemical, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
Work in a well-ventilated area, such as a chemical fume hood.[1][2]
Have a designated, labeled, and sealed waste container ready. The container must be compatible with the chemical.
2. Waste Collection:
Solid Waste: Carefully transfer the solid 5-Bromo-2-methyl-3-nitroaniline into the designated hazardous waste container. Avoid creating dust. If dust is generated, use dry clean-up procedures.[1]
Contaminated Materials: Any materials that have come into contact with 5-Bromo-2-methyl-3-nitroaniline, such as weighing paper, gloves, and paper towels, should also be placed in the same hazardous waste container.
Solutions: If the waste is in a solution, do not mix it with other incompatible waste streams. The solvent will dictate the appropriate waste category.
3. Labeling and Storage:
Securely seal the waste container.
Clearly label the container with "Hazardous Waste" and the full chemical name: "5-Bromo-2-methyl-3-nitroaniline". Also, include the approximate quantity and date.
Store the sealed container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup by a certified waste disposal service.[1][2][3]
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
Provide the waste disposal service with the SDS for 5-Bromo-2-methyl-3-nitroaniline.
Emergency Procedures: Accidental Spills
In the event of an accidental spill, immediate and appropriate action is crucial to mitigate risks.
1. Evacuate and Alert:
Alert personnel in the immediate area of the spill.
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
2. Control and Contain:
For small, manageable spills, and only if you are trained to do so, proceed with cleanup.
Prevent the spill from spreading and from entering drains or water courses.[1]
3. Cleanup:
Wear the appropriate PPE.
For solid spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it in a labeled, sealed container for disposal.[1][2][6][7]
After the bulk of the material has been collected, decontaminate the area with an appropriate solvent (consult your institution's safety protocols) and then wash the area with soap and water.
Place all cleanup materials into the hazardous waste container.
4. First Aid:
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6][8]
If on skin: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][6][8]
If in eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8]
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[2][3][6][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Bromo-2-methyl-3-nitroaniline.
Caption: Disposal workflow for 5-Bromo-2-methyl-3-nitroaniline.
Personal protective equipment for handling 5-Bromo-2-methyl-3-nitroaniline
Essential Safety and Handling Guide for 5-Bromo-2-methyl-3-nitroaniline For Researchers, Scientists, and Drug Development Professionals This guide provides immediate and essential safety protocols, operational procedures...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 5-Bromo-2-methyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-methyl-3-nitroaniline. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
5-Bromo-2-methyl-3-nitroaniline is classified as a hazardous substance. Key hazard statements include:
Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
The use of appropriate personal protective equipment is mandatory when handling 5-Bromo-2-methyl-3-nitroaniline.
Protection Type
Specific Requirements
Rationale
Eye and Face Protection
Wear tightly fitting safety goggles or a face shield.
To prevent eye contact which can cause serious irritation.[3][5]
Skin Protection
Wear chemical-resistant gloves (e.g., nitrile), a full-length lab coat, long pants, and closed-toe shoes.
To prevent skin contact, which can be harmful and cause irritation or an allergic reaction.[3][6]
Respiratory Protection
Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA approved respirator.
To avoid inhalation of dust or fumes, which can cause respiratory irritation and are harmful.[3][7]
Operational and Handling Plan
Engineering Controls:
All work with 5-Bromo-2-methyl-3-nitroaniline must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
An eyewash station and safety shower must be readily accessible.[6]
Handling Procedures:
Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition.[6]
Weighing and Transfer:
Conduct all weighing and transfers of the solid material within a chemical fume hood to minimize inhalation exposure.[8]
Use the smallest amount of the chemical necessary for the procedure.
During Use:
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
Do not eat, drink, or smoke in the handling area.[3]
Keep the container tightly closed when not in use.[3]
After Handling:
Wash hands thoroughly with soap and water after handling.[3]
Decontaminate all work surfaces and equipment after use.
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[3]
Emergency Procedures
Exposure Scenario
First-Aid Measures
In case of eye contact
Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]
In case of skin contact
Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4]
If inhaled
Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[4]
If swallowed
Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
In case of a spill
Evacuate the area. Wear appropriate PPE. For dry spills, use a dry clean-up procedure and avoid generating dust. Collect the material in a sealed, labeled container for disposal. For wet spills, contain the spillage and collect it with an inert absorbent material. Prevent the spill from entering drains or waterways.[3]
Storage and Disposal Plan
Storage:
Store in a cool, dry, and well-ventilated area.[3]
Keep the container tightly closed and store in the original container.[3]
Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[3][6]
Disposal:
Dispose of waste in accordance with all local, state, and federal regulations.[3]
Waste material should be placed in a labeled, sealed container.[3]
Do not dispose of down the drain or into the environment.[3] Contact a licensed professional waste disposal service.
Workflow for Safe Handling of 5-Bromo-2-methyl-3-nitroaniline
Caption: Workflow for the safe handling of 5-Bromo-2-methyl-3-nitroaniline.